4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-7(9)8-6-14-10(11)12-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAVWNGAFFCNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352752 | |
| Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93209-95-1 | |
| Record name | 4-(2-Methoxy-phenyl)-thiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93209-95-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. This document details the compound's synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential as an antimicrobial and anticancer agent. Detailed experimental protocols and analyses of its structure-activity relationships are presented to support further research and development efforts.
Chemical Properties and Synthesis
This compound belongs to the 2-aminothiazole class of compounds, which are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities. The presence of the 2-methoxyphenyl substituent at the 4-position of the thiazole ring is expected to modulate its biological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 93209-95-1 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
| Appearance | Expected to be a solid |
| Solubility | Soluble in organic solvents like DMSO and methanol |
Synthesis
The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a classical and widely used method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thioamide. For the target compound, the synthesis proceeds via the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea.
An alternative and common one-pot synthesis involves the reaction of 2-methoxyacetophenone with thiourea in the presence of a halogenating agent such as iodine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 4-aryl-2-aminothiazoles.
Materials:
-
2-Methoxyacetophenone
-
Thiourea
-
Iodine
-
Ethanol
-
Diethyl ether
-
Aqueous sodium thiosulfate solution
-
Aqueous ammonia solution
Procedure:
-
A mixture of 2-methoxyacetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent) in ethanol is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to remove any unreacted starting materials.
-
The solid is then washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by washing with water.
-
The crude product is dissolved in hot water and filtered.
-
The filtrate is then treated with an aqueous ammonia solution to precipitate the free base of this compound.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Diagram 1: Synthetic Workflow for this compound
Caption: General synthetic workflow for the preparation of this compound.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the methoxyphenyl ring, a singlet for the thiazole proton, a singlet for the methoxy group protons, and a broad singlet for the amino group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms, including those of the thiazole and methoxyphenyl rings, and the methoxy carbon. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methoxy groups, C=N and C=C stretching of the thiazole and aromatic rings, and C-O stretching of the ether linkage. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Biological Activities and Potential Applications
The 2-aminothiazole scaffold is a key component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. Derivatives of this class have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.
Anticancer Activity
Several studies have highlighted the potential of 2-aminothiazole derivatives as potent anticancer agents.[1] The mechanism of action for some of these compounds involves the inhibition of key cellular processes such as tubulin polymerization, which is crucial for cell division.[2]
While specific IC₅₀ values for this compound against various cancer cell lines are not extensively reported, a related compound, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, has demonstrated significant growth inhibitory action, particularly against leukemia cell lines with IC₅₀ values in the range of 7.5-8.9 µg/mL.[3][4] This suggests that the 4-aryl-2-aminothiazole core is a promising pharmacophore for the development of novel anticancer drugs.
Diagram 2: Potential Mechanism of Anticancer Activity
Caption: Postulated mechanism of action for some anticancer 2-aminothiazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to evaluate the anticancer activity of this compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
2-Aminothiazole derivatives are also known for their broad-spectrum antimicrobial activity against various bacteria and fungi.[5] The mechanism of action is believed to involve the inhibition of essential microbial enzymes.
Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely available, related compounds have shown moderate to good antibacterial and antifungal activity.[5] For instance, a series of new heteroaryl(aryl) thiazole derivatives demonstrated MIC values ranging from 0.17 to >3.75 mg/mL against a panel of bacteria.[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for assessing the antimicrobial activity of the title compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound (dissolved in DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound is a promising heterocyclic compound with a versatile chemical scaffold amenable to further modification. Based on the known biological activities of the 2-aminothiazole class, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related compounds. Future research should focus on obtaining specific quantitative data for its biological activities and elucidating its precise mechanism of action to fully realize its therapeutic potential.
References
- 1. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.dmed.org.ua [library.dmed.org.ua]
- 4. Study <i>in vitro</i> of the anticancer activity of [3-allyl-4-(4<sup>1</sup>-methoxyphenyl)-3<i>H</i>-thiazole-2-ylidene]-(3<sup>2</sup>-trifluoromethylphenyl)amine hydrobromide toward human tumor cells - ProQuest [proquest.com]
- 5. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Mechanistic Analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals
Introduction
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts targeting cancer, inflammation, neurodegenerative diseases, and microbial infections.[2][3] This technical guide focuses on a specific derivative, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS: 93209-95-1), for which the precise mechanism of action has not been extensively characterized in publicly available literature.
By systematically reviewing the structure-activity relationships (SAR) of closely related analogs, this document aims to provide a predictive analysis of the most probable biological targets and mechanisms of action for this compound. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding for future experimental validation and development of this compound.
Predicted and Observed Mechanisms of Action of 2-Aminothiazole Derivatives
The biological activity of 2-aminothiazole derivatives is heavily influenced by the nature and position of substituents on the phenyl and thiazole rings. Based on extensive literature, several key mechanisms of action are plausible for this compound.
Anticancer Activity via Tubulin Polymerization Inhibition
A significant number of substituted aryl-thiazole derivatives exert their anticancer effects by interfering with microtubule dynamics, a mechanism shared with successful chemotherapeutics like colchicine and the vinca alkaloids. These agents typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest and apoptosis.[4][5]
Structure-Activity Relationship Insights:
The substitution pattern on the phenyl ring at the 4-position of the thiazole is critical for antiproliferative activity. Studies on a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds) revealed that the position of the methoxy group significantly impacts potency. Notably, an ortho-substituted monomethoxy compound (like the subject of this guide) exhibited weaker activity compared to its meta- and para-substituted counterparts.[4][5] This suggests that the steric hindrance from the ortho-methoxy group may impede optimal binding to the tubulin pocket. However, other 2-aminothiazole derivatives have shown potent antitumor activity against various cell lines, indicating the scaffold's general potential.[6][7]
Quantitative Data for Related Compounds:
| Compound | Substitution | Target Cell Line | IC50 (µM) | Reference |
| 8d | (2-Methoxyphenyl) | A375 (Melanoma) | > 20 | [5] |
| 8c | (3-Methoxyphenyl) | A375 (Melanoma) | > 20 | [5] |
| 8b | (4-Methoxyphenyl) | A375 (Melanoma) | > 20 | [5] |
| 8f | (3,4,5-Trimethoxyphenyl) | A375 (Melanoma) | 0.021 | [4] |
| ATCAA-1 | 2-phenyl-thiazolidine-4-carboxylic acid hexadecylamide | CCRF-CEM (Leukemia) | 0.124 | [5] |
| Compound 4b | 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivative | HOP-92 (NSCL) | GI50 > 10 | [7] |
Experimental Protocol: Tubulin Polymerization Assay
This protocol is adapted from the methodology used to evaluate the SMART compounds.[4]
-
Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), test compound dissolved in DMSO, colchicine (positive control), DMSO (vehicle control).
-
Procedure: a. A mixture of 1.0 mg/mL tubulin in polymerization buffer is prepared. b. The reaction mixtures are prepared in a 96-well plate, containing the tubulin solution and the test compound at various concentrations (or controls). c. The plate is incubated at 37°C, and the absorbance (optical density) at 340 nm is measured every minute for 30-60 minutes using a temperature-controlled spectrophotometer. d. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits tubulin polymerization by 50%) is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Diagram:
Caption: Predicted pathway of anticancer action via tubulin polymerization inhibition.
Anti-inflammatory Activity via iNOS Inhibition
Chronic inflammation is linked to the overexpression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO). Selective inhibition of iNOS is a key therapeutic strategy for inflammatory diseases. Several 2-aminothiazole derivatives have been identified as iNOS inhibitors.[8]
Structure-Activity Relationship Insights:
SAR studies indicate that the size of substituents at the 4- and 5-positions of the thiazole ring is crucial for iNOS inhibitory activity and selectivity. While appropriately sized alkyl groups enhance activity, the introduction of bulky or hydrophilic substituents, such as a phenyl ring, has been shown to significantly decrease or abolish NOS inhibition.[8] This suggests that this compound may not be a potent iNOS inhibitor due to the bulky ortho-methoxyphenyl group at the 4-position.
Quantitative Data for Related Compounds:
| Compound | Structure | iNOS Inhibition (%) at 1 mM | nNOS Inhibition (%) at 1 mM | Reference |
| 5a | 5-(1-methyl)ethyl-4-methylthiazol-2-ylamine | 41.3 | 11.2 | [8] |
| 5b | 5-(1,1-dimethyl)ethyl-4-methylthiazol-2-ylamine | 38.3 | 10.9 | [8] |
| L-NAME | (Positive Control) | 90.0 | 81.0 | [8] |
Experimental Protocol: iNOS Activity Assay
This protocol is based on the measurement of nitrite, a stable product of NO oxidation, using the Griess reagent.[8]
-
Reagents: Lipopolysaccharide (LPS), murine macrophage cell line (e.g., RAW 264.7), cell culture medium, Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid), sodium nitrite standard.
-
Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours. d. Collect the cell supernatant. e. Mix an equal volume of supernatant with the Griess reagent and incubate for 10 minutes at room temperature. f. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a standard curve. The percentage of iNOS inhibition is determined by comparing the nitrite levels in compound-treated wells to LPS-stimulated control wells.
Signaling Pathway Diagram:
Caption: Predicted weak inhibitory effect on the iNOS inflammatory pathway.
Neuroprotective Activity via Acetylcholinesterase (AChE) Inhibition
Alzheimer's disease is characterized by a decline in acetylcholine levels. Acetylcholinesterase inhibitors (AChEIs) are a primary class of drugs used to manage the disease. The 4-methoxyphenyl-thiazol-2-amine scaffold has been identified as a promising starting point for the design of new AChEIs.[9]
Structure-Activity Relationship Insights:
A study based on the known AChE inhibitor N-(4-(4-methoxy-phenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide led to the design of new derivatives.[9] This indicates that the core structure of our target compound is highly relevant for this activity. The ortho-methoxy group on the phenyl ring could influence the binding orientation within the active site of AChE, potentially through hydrogen bonding or steric interactions, which requires experimental confirmation.
Quantitative Data for Related Compounds:
| Compound | Structure | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 14s | A 2-aminothiazole derivative | 3.54 | 7.95 | [9] |
| Galantamine | (Reference Drug) | 3.47 | 17.31 | [9] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used colorimetric method for measuring AChE activity.[9]
-
Reagents: Acetylcholinesterase (AChE from electric eel), butyrylcholinesterase (BuChE from equine serum), acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer (pH 8.0), test compound, galantamine (positive control).
-
Procedure: a. In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. b. Add the AChE or BuChE enzyme solution to each well and incubate for 15 minutes at 25°C. c. Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BuChE). d. Immediately measure the absorbance at 412 nm every minute for 5 minutes. The rate of color change is proportional to enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration. The percent inhibition is determined relative to the vehicle control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the compound concentration.
Proposed Experimental Workflow:
To validate the predicted mechanisms of action for this compound, a tiered screening approach is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
No Biological Targets Identified for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Publicly Available Literature
Despite a comprehensive review of scientific databases and literature, no specific biological targets for the compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine have been publicly reported. This lack of data prevents the creation of an in-depth technical guide as requested, including quantitative data, experimental protocols, and signaling pathway diagrams.
Our extensive search for information on this compound did not yield any published studies detailing its mechanism of action, binding affinities, or efficacy in biological assays. While the thiazole chemical scaffold is present in numerous biologically active molecules with a wide range of activities, including antimicrobial and anticancer effects, the specific biological profile of this particular derivative remains uncharacterized in the available scientific literature.
Information on structurally related compounds was identified. For instance, various derivatives of 2-aminothiazole have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. Furthermore, a more complex molecule, ML277, which shares a thiazole core but with different substitutions, has been identified as a potent and selective activator of the K(v)7.1 (KCNQ1) potassium channel. However, these findings cannot be directly extrapolated to this compound due to the principles of structure-activity relationships, where minor chemical modifications can lead to significant changes in biological activity.
Commercially, this compound is available from various chemical suppliers, indicating its potential use as a building block in synthetic chemistry or for screening in drug discovery campaigns. However, the results of any such screening assays, if performed, have not been disclosed in the public domain.
Without primary research data, it is not possible to provide the requested quantitative data tables, detailed experimental methodologies, or visualizations of its biological interactions. Further investigation through laboratory-based screening and target identification studies would be necessary to elucidate the biological targets and pharmacological properties of this compound.
In Vitro Activity of 4-(2-Methoxyphenyl)thiazol-2-amine: A Technical Overview
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth Technical Guide on the In Vitro Activity of 4-(2-Methoxyphenyl)thiazol-2-amine and Related 2-Aminothiazole Derivatives
Executive Summary
This document provides a comprehensive technical overview of the in vitro biological activities associated with the 2-aminothiazole scaffold, with a specific focus on derivatives related to 4-(2-Methoxyphenyl)thiazol-2-ylamine. Extensive literature searches indicate that while the 2-aminothiazole core is a well-established pharmacophore with significant therapeutic interest, specific experimental data for the ortho-methoxy isomer, 4-(2-Methoxyphenyl)thiazol-2-ylamine, is not available in published scientific literature.
Therefore, this guide synthesizes in vitro data from closely related structural analogs, particularly the para-methoxy isomer and other substituted phenyl-2-aminothiazoles. The 2-aminothiazole class of compounds has demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide presents quantitative data from these analogs, details common experimental protocols for their evaluation, and provides logical diagrams for key synthetic and analytical workflows.
The 2-Aminothiazole Scaffold: A Privileged Structure
The 2-aminothiazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[3] This scaffold is a key component in numerous clinically approved drugs. The biological profile of 2-aminothiazole derivatives can be significantly modulated by the nature and position of substituents on the phenyl ring attached at the C4 position.[4] Activities reported for this class of compounds include anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties.[3]
Synthesis of 2-Aminothiazole Derivatives
The most common and versatile method for synthesizing the 4-phenyl-2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This method involves the cyclocondensation reaction of an α-haloketone with a thiourea derivative.
In Vitro Anticancer Activity of Related Derivatives
While no data exists for the target compound, numerous studies have evaluated the antiproliferative activity of its isomers and related derivatives against various human cancer cell lines. The most common method for assessing this activity is the MTT assay.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ values) for selected 2-aminothiazole derivatives that are structurally related to 4-(2-Methoxyphenyl)thiazol-2-ylamine.
| Compound Name/Derivative | Cell Line | Activity (IC₅₀) | Reference Compound |
| [3-allyl-4-(4-methoxyphenyl )...]amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL | Doxorubicin |
| [3-allyl-4-(4-methoxyphenyl )...]amine hydrobromide | Jurkat (Leukemia) | 8.9 µg/mL | Doxorubicin |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl )-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 µM | CA-4 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl )-1,3-thiazol-2-amine | MGC-803 (Gastric) | 0.86 µM | CA-4 |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl )-1,3-thiazol-2-amine | BGC-823 (Gastric) | 0.54 µM | CA-4 |
| 2-N-methylamino-4-(3,4,5-trimethoxyphenyl )-5-(4-ethoxyphenyl)thiazole | A549 (Lung) | 1.7 nM | Doxorubicin |
| 2-N-methylamino-4-(3,4,5-trimethoxyphenyl )-5-(4-ethoxyphenyl)thiazole | HT-29 (Colon) | 38 nM | Doxorubicin |
| 2-N-methylamino-4-(3,4,5-trimethoxyphenyl )-5-(4-ethoxyphenyl)thiazole | MCF-7 (Breast) | 2.6 nM | Doxorubicin |
This table presents data for structural analogs due to the absence of published data for 4-(2-Methoxyphenyl)thiazol-2-ylamine.[4][5][6][7]
Experimental Protocol: MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Cells are harvested and seeded into 96-well microplates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the medium is removed, and an MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT tetrazolium salt into a purple formazan product. A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value is calculated from the dose-response curve.
In Vitro Antimicrobial Activity of Related Derivatives
The 2-aminothiazole scaffold is also associated with significant antimicrobial properties. Studies on related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2][8]
Quantitative Data: Antibacterial Activity
The following table summarizes the in vitro antibacterial activity for a nanoparticle-coated version of the para-methoxy isomer. Activity is often reported as the diameter of the zone of inhibition.
| Compound Name | Bacterial Strain | Method | Result (Zone of Inhibition) |
| Fe₃O₄ NPs coated with 2-amino-4-(4-methoxyphenyl )-1,3-thiazole | Escherichia coli | Agar Well Diffusion | Effective Antibacterial Agent |
| Fe₃O₄ NPs coated with 2-amino-4-(4-methoxyphenyl )-1,3-thiazole | Staphylococcus aureus | Agar Well Diffusion | Effective Antibacterial Agent |
This table presents data for a structural analog due to the absence of published data for 4-(2-Methoxyphenyl)thiazol-2-ylamine.[8]
Experimental Protocol: Agar Well/Disk Diffusion Assay
The agar diffusion method is a standard and widely used technique to evaluate the antimicrobial susceptibility of chemical compounds.
Methodology:
-
Culture Preparation: A standardized inoculum of the target bacterial strain (e.g., E. coli, S. aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Compound Application:
-
Disk Diffusion: Sterile paper disks are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Well Diffusion: Wells are punched into the agar using a sterile borer, and a specific volume of the test compound solution is added to each well.
-
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Acquisition: The diameter of the clear zone of inhibition around the disk or well is measured in millimeters. The size of this zone indicates the compound's antimicrobial activity. A larger zone corresponds to higher activity.
Conclusion and Future Directions
The 2-aminothiazole scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in oncology and infectious diseases. While this investigation found no specific in vitro biological data for 4-(2-Methoxyphenyl)thiazol-2-ylamine, the extensive research on its structural analogs strongly suggests that it warrants further investigation. The antiproliferative and antimicrobial activities demonstrated by closely related compounds, such as the para-methoxy and trimethoxyphenyl derivatives, provide a solid rationale for its synthesis and subsequent biological evaluation. Future research should prioritize the in vitro screening of 4-(2-Methoxyphenyl)thiazol-2-ylamine against a diverse panel of cancer cell lines and microbial strains to elucidate its specific activity profile and therapeutic potential.
References
- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.dmed.org.ua [library.dmed.org.ua]
- 6. Study <i>in vitro</i> of the anticancer activity of [3-allyl-4-(4<sup>1</sup>-methoxyphenyl)-3<i>H</i>-thiazole-2-ylidene]-(3<sup>2</sup>-trifluoromethylphenyl)amine hydrobromide toward human tumor cells - ProQuest [proquest.com]
- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
An In-depth Technical Guide on the Structure-Activity Relationship of 4-(2-Methoxyphenyl)-thiazol-2-ylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for analogs of 4-(2-Methoxyphenyl)-thiazol-2-ylamine, a scaffold that has garnered significant interest in the development of novel therapeutic agents. The following sections detail the quantitative SAR data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship (SAR) Data
The SAR of 4-(2-Methoxyphenyl)-thiazol-2-ylamine analogs has been primarily explored in the context of anticancer drug discovery, with a focus on tubulin polymerization inhibition. The core scaffold is often analyzed by dissecting it into three key regions: the 'A' ring (the phenyl group attached to the 4-position of the thiazole), the 'B' ring (the thiazole itself), and the 'C' ring (the substituent at the 2-amino position), along with the linker between these moieties.
The "SMART" series of compounds are precursors and structural relatives to the phenyl-aminothiazole scaffold. Modifications in the 'A' and 'C' rings have been systematically investigated to understand their impact on antiproliferative activity. These compounds typically feature a carbonyl linker between the 'A' ring and the thiazole.
| Compound ID | 'A' Ring Substitution (at 4-position of thiazole) | 'C' Ring Substitution (at 2-position of thiazole, via a linker) | Antiproliferative Activity (IC₅₀, nM) | Target | Reference |
| 1 (SMART) | 2-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | Potent (nM range) | Tubulin Polymerization | [1] |
| 8a | 4-Fluorophenyl | 3,4,5-Trimethoxyphenyl | 1.5 (Melanoma), 2.1 (Prostate) | Tubulin Polymerization | [2][3] |
| 8b | 4-Chlorophenyl | 3,4,5-Trimethoxyphenyl | 2.3 (Melanoma), 3.5 (Prostate) | Tubulin Polymerization | [2][3] |
| 8c | 4-Bromophenyl | 3,4,5-Trimethoxyphenyl | 3.1 (Melanoma), 4.2 (Prostate) | Tubulin Polymerization | [2][3] |
| 8d | 4-Iodophenyl | 3,4,5-Trimethoxyphenyl | 4.5 (Melanoma), 5.8 (Prostate) | Tubulin Polymerization | [2][3] |
| 8e | 4-Methylphenyl | 3,4,5-Trimethoxyphenyl | 1.8 (Melanoma), 2.5 (Prostate) | Tubulin Polymerization | [2][3] |
| 8f | 4-Aminophenyl | 3,4,5-Trimethoxyphenyl | 1.2 (Melanoma), 1.9 (Prostate) | Tubulin Polymerization | [2][3] |
Note: The antiproliferative activity is generally in the nanomolar range against various cancer cell lines, with the 3,4,5-trimethoxyphenyl group on the 'C' ring being crucial for high potency.[2][3]
To enhance aqueous solubility and bioavailability, an amino linker was introduced between the 'A' ring and the 'B' (thiazole) ring, leading to the Phenyl-Aminothiazole (PAT) series.
| Compound ID | 'A' Ring Substitution (at 2-amino position of thiazole) | 'B' Ring (Thiazole) Substitution (at 4-position) | Antiproliferative Activity (IC₅₀, nM) | Target | Reference |
| 45a (PAT) | Phenyl | 4-Carboxylic acid ethyl ester | Potent (nM range) | Tubulin Polymerization | [1] |
| 45b (PAT) | 4-Methoxyphenyl | 4-Carboxylic acid ethyl ester | Potent (nM range) | Tubulin Polymerization | [1] |
| 45c (PAT) | 3,4,5-Trimethoxyphenyl | 4-Carboxylic acid ethyl ester | Potent (nM range) | Tubulin Polymerization | [1] |
| 10s | 2,4-Dimethoxyphenyl | 4-(4-Methoxyphenyl) | 360-860 (Various Cancer Cell Lines) | Tubulin Polymerization | [4] |
Note: The PAT series maintains potent nanomolar activity against cancer cell lines while exhibiting improved solubility compared to the SMART template.[1] The substitution pattern on the N-phenyl ring significantly influences activity, with dimethoxy substitutions showing high potency.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following protocols are synthesized from the cited literature for key experimental procedures.
A common route to synthesize the 4-phenylthiazol-2-amine core involves the Hantzsch thiazole synthesis.
-
Reaction Setup: A solution of an appropriate α-bromoketone (e.g., 2-bromo-1-(2-methoxyphenyl)ethanone) and thiourea are dissolved in a suitable solvent, such as ethanol.[5]
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 45 minutes to several hours).[5][6] The progress of the reaction is monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted to 8-9 with a saturated aqueous solution of sodium bicarbonate to precipitate the product.[6] The crude product is then collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent or by column chromatography.[6]
The synthesis of PAT analogs involves the reaction of an arylthiourea with an ethyl 3-bromo-2-oxopropanoate.
-
Thiourea Formation: An appropriately substituted aniline is reacted with an isothiocyanate to form the corresponding arylthiourea.
-
Cyclization: The arylthiourea is then reacted with ethyl 3-bromo-2-oxopropanoate in ethanol at approximately 65°C.[1]
-
Purification: The resulting 2-(arylamino)-thiazole-4-carboxylic acid derivatives are purified to yield the final products.[1]
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours to allow for the formation of formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) are then calculated from the dose-response curves.[4]
To determine if the compounds exert their anticancer effects by targeting tubulin, an in vitro tubulin polymerization assay is performed.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound (or a control vehicle) is prepared.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Monitoring Polymerization: The increase in absorbance (due to light scattering by the forming microtubules) is monitored over time using a spectrophotometer.
-
Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to that of the control.[4]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the SAR of 4-(2-Methoxyphenyl)-thiazol-2-ylamine analogs.
References
- 1. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-(Aryl)-thiazol-2-ylamines: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical document provides a summary of spectroscopic data for aminothiazole derivatives, with a focus on providing available data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine due to the absence of published experimental data for the 2-methoxy isomer in the reviewed literature. It includes a general protocol for the synthesis of this class of compounds and an overview of the analytical workflow for their characterization.
Introduction
Substituted 2-aminothiazoles are a pivotal class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific isomer, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, is of interest for its potential pharmacological applications. However, a comprehensive search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) or a detailed synthetic protocol for this particular isomer.
In lieu of specific data for the 2-methoxy isomer, this guide presents the available spectroscopic data for the closely related and well-characterized regioisomer, 4-(4-Methoxy-phenyl)-thiazol-2-ylamine . This information can serve as a valuable reference point for researchers working with similar molecular scaffolds.
Spectroscopic Data Summary
The following tables summarize the reported spectroscopic data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in searched resources |
Table 2: ¹³C NMR Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine
| Chemical Shift (δ) ppm | Assignment |
| Data not available in searched resources |
Note: Specific experimental ¹H and ¹³C NMR data for this compound could not be located in the searched literature. The tables are provided as a template.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine
| Wavenumber (cm⁻¹) | Interpretation |
| Data not available in searched resources |
Note: While general IR spectral features for aminothiazoles are known, specific peak values for this compound were not found.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 4-(4-Methoxy-phenyl)-thiazol-2-ylamine
| m/z | Interpretation |
| 206 | [M]⁺ (Molecular Ion) |
Experimental Protocols
A specific experimental protocol for the synthesis of this compound was not found. However, a general and widely used method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.
General Synthesis of 4-Aryl-2-aminothiazoles:
A mixture of an appropriate α-haloketone (in this case, 2-bromo-1-(2-methoxyphenyl)ethan-1-one) and thiourea in a suitable solvent, such as ethanol, is refluxed for several hours. The reaction progress is typically monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a base, such as aqueous sodium bicarbonate. The resulting solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 4-aryl-2-aminothiazole.
General Protocol for Spectroscopic Analysis:
-
NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass spectra are generally acquired using an electron ionization (EI) source.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-depth Technical Guide on the Solubility and Stability of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the novel compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. While specific experimental data for this molecule is not extensively published, this document outlines the predicted physicochemical properties based on its structural motifs—the 2-aminothiazole core and the 2-methoxyphenyl substituent. Furthermore, it details the standard experimental protocols necessary to determine its aqueous solubility and stability under various stress conditions, as mandated by industry guidelines. This guide is intended to equip researchers with the foundational knowledge and methodologies required to characterize this compound for further development.
Predicted Physicochemical Properties
The structure of this compound suggests several key physicochemical characteristics that are critical for drug development. The 2-aminothiazole moiety provides a basic nitrogen center, making the molecule's solubility pH-dependent, while the methoxyphenyl group increases its lipophilicity.[1][2][3]
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₀N₂OS | Based on chemical structure.[4][5] |
| Molecular Weight | 206.27 g/mol | Calculated from the molecular formula.[6] |
| Appearance | Solid | Typical for small molecules of this nature. |
| pKa | ~4-5 | The 2-amino group on the thiazole ring is basic and can be protonated under acidic conditions.[1] |
| Aqueous Solubility | Predicted to be low | The aromatic methoxyphenyl group contributes to hydrophobicity, likely limiting solubility in neutral aqueous media.[7] |
| Organic Solvent Solubility | Predicted to be soluble | Expected to be soluble in polar organic solvents like DMSO, methanol, and ethanol.[1][8] |
| Chemical Stability | Potential for degradation | Susceptible to hydrolysis, oxidation, and photolysis, typical for aminothiazole derivatives.[9] |
Solubility Profile and Determination
A compound's solubility is a critical determinant of its suitability for in vitro assays and its potential for oral bioavailability.[10][11] For this compound, solubility is expected to be pH-dependent due to the basicity of the aminothiazole group.[1][2] In acidic conditions, protonation of the amine can increase aqueous solubility.
Strategies for Solubility Enhancement
Should the compound exhibit poor aqueous solubility, several strategies can be employed:
-
pH Adjustment: Utilizing buffers with a slightly acidic pH can increase solubility by protonating the amino group.[1]
-
Co-solvents: Mixtures of water with organic solvents like DMSO or ethanol can significantly improve solubility.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance apparent solubility.[1]
Hypothetical Solubility Data Presentation
The following table illustrates how quantitative solubility data for this compound would be presented after experimental determination.
| Assay Type | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS, pH 7.4 | 25 | (e.g., 5.2) | (e.g., 25.2) |
| Kinetic | FaSSIF, pH 6.5 | 37 | (e.g., 15.8) | (e.g., 76.6) |
| Thermodynamic | PBS, pH 7.4 | 25 | (e.g., 2.1) | (e.g., 10.2) |
| Thermodynamic | SGF, pH 1.2 | 37 | (e.g., >100) | (e.g., >485) |
FaSSIF: Fasted State Simulated Intestinal Fluid; SGF: Simulated Gastric Fluid.
Experimental Protocols for Solubility Determination
Protocol 2.3.1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is used for early-stage drug discovery to quickly assess solubility from a DMSO stock solution.[12][13][14]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.
-
Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature (25°C).[14]
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The solubility is determined as the concentration at which precipitation is first observed.[14]
Protocol 2.3.2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of the solid compound and is considered the gold standard.[15][16][17]
-
Sample Preparation: Add an excess amount of solid this compound (approx. 1 mg) to a glass vial.[15]
-
Solvent Addition: Add 1 mL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.[15]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[15]
-
Separation: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.[16]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.[16][17]
Stability Profile and Determination
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[18][19] Forced degradation studies are performed to identify potential degradation products and establish stability-indicating analytical methods.[20][21]
Hypothetical Stability Data Presentation
The table below is an example of how forced degradation data for this compound would be summarized.
| Stress Condition | Reagent/Details | Time | % Degradation | Major Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | (e.g., 15.2) | (e.g., DP-1, DP-2) |
| Base Hydrolysis | 0.1 M NaOH | 24 h | (e.g., 8.5) | (e.g., DP-3) |
| Oxidation | 3% H₂O₂ | 6 h | (e.g., 12.1) | (e.g., DP-4) |
| Thermal | 60°C | 7 days | (e.g., 4.3) | (e.g., DP-1) |
| Photostability | ICH Q1B Option 2 | 1.2M lux·h, 200 W·h/m² | (e.g., 18.9) | (e.g., DP-5, DP-6) |
DP = Degradation Product
Experimental Protocols for Forced Degradation Studies
Protocol 3.2.1: Acid and Base Hydrolysis
-
Solution Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol:water).
-
Stress Application: Treat the solution with an equal volume of 0.2 M HCl (for acid hydrolysis) or 0.2 M NaOH (for base hydrolysis) to achieve a final acid/base concentration of 0.1 M.
-
Incubation: Store the samples at a controlled temperature (e.g., room temperature or 60°C) for a defined period (e.g., up to 7 days), taking aliquots at various time points.[22]
-
Neutralization: Neutralize the aliquots before analysis.
-
Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and detect degradation products.[9]
Protocol 3.2.2: Oxidative Degradation
-
Solution Preparation: Prepare a 1 mg/mL solution of the compound.
-
Stress Application: Treat the solution with an oxidizing agent, typically 3-30% hydrogen peroxide (H₂O₂).
-
Incubation: Store the solution at room temperature and protect it from light. Monitor the reaction over several hours.
-
Analysis: Analyze samples at appropriate time points by HPLC.
Protocol 3.2.3: Photostability Testing (as per ICH Q1B)
This study evaluates the effect of light exposure on the compound.[23][24][25][26]
-
Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.[25][27]
-
Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near-UV light.[23]
-
Analysis: After exposure, compare the exposed sample to the dark control using HPLC to determine the extent of photodegradation and identify any photoproducts.
Potential Biological Context: Signaling Pathway Involvement
While the specific biological targets of this compound are not defined, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds designed as kinase inhibitors for anticancer therapy.[28] For instance, derivatives of this scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Thiazole, 2-amino-4-(p-methoxyphenyl)- [webbook.nist.gov]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 2-Amino-4-(4-methoxyphenyl)thiazole | C10H10N2OS | CID 159644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 17. evotec.com [evotec.com]
- 18. humiditycontrol.com [humiditycontrol.com]
- 19. japsonline.com [japsonline.com]
- 20. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 23. youtube.com [youtube.com]
- 24. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 25. ema.europa.eu [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Versatile Scaffold: Unveiling the History and Synthesis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a cornerstone in medicinal chemistry, forms the backbone of numerous biologically active compounds. Among its myriad derivatives, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine has emerged as a molecule of significant interest, finding applications in various research domains. This technical guide delves into the historical context of its discovery, detailed experimental protocols for its synthesis, and an overview of its known biological significance.
Historical Context and Discovery
The precise first synthesis of this compound is not prominently documented in readily available historical records. However, its creation is intrinsically linked to the development of the Hantzsch thiazole synthesis in the late 19th century. This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward route to a vast array of thiazole derivatives.
The exploration of substituted phenylthiazoles gained momentum in the 20th century as chemists sought to understand the structure-activity relationships of these compounds. The introduction of a methoxy group on the phenyl ring, particularly at the ortho position, was a logical step in modifying the electronic and steric properties of the molecule, with the aim of modulating its biological activity. While the seminal publication detailing the inaugural synthesis of this specific isomer remains elusive, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 93209-95-1. The compound likely emerged from systematic synthetic explorations of 2-aminothiazole derivatives, a class of compounds that has been extensively investigated for its therapeutic potential.[1]
Physicochemical Properties and Characterization Data
A comprehensive understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 93209-95-1 | [2] |
| Molecular Formula | C₁₀H₁₀N₂OS | [2] |
| Molecular Weight | 206.26 g/mol | [2] |
| Appearance | Solid | |
| InChI Key | DVVAVWNGAFFCNW-UHFFFAOYSA-N | |
| SMILES | COC1=CC=CC=C1C2=CSC(=N2)N |
Experimental Protocols: Synthesis of this compound
The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This method offers a reliable and efficient pathway to the target molecule. Below is a detailed experimental protocol adapted from established procedures for analogous compounds.[3][4]
Reaction Scheme:
Caption: Hantzsch synthesis of this compound.
Materials:
-
2-Bromo-1-(2-methoxyphenyl)ethanone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(2-methoxyphenyl)ethanone (1.0 eq) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Biological Significance and Potential Applications
While specific biological studies on this compound are not extensively reported, the broader class of 2-aminothiazole derivatives has been the subject of intense investigation, revealing a wide spectrum of pharmacological activities.
Antimicrobial Activity: Many 2-aminothiazole derivatives have demonstrated potent antibacterial and antifungal properties.[3][4] The thiazole scaffold is a key component in several clinically used antimicrobial agents.
Anticancer Activity: A significant number of studies have highlighted the anticancer potential of 2-aminothiazole derivatives.[5] These compounds have been shown to inhibit various cancer cell lines through diverse mechanisms, including the inhibition of tubulin polymerization.[4][5]
Other Biological Activities: The versatility of the 2-aminothiazole scaffold extends to other therapeutic areas, with reports of anti-inflammatory, antioxidant, and other biological activities.[6]
The presence of the 2-methoxyphenyl substituent in the target molecule can influence its lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable candidate for further biological evaluation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound, a derivative of the versatile 2-aminothiazole scaffold, holds potential for further investigation in drug discovery and development. While its specific historical discovery remains to be fully elucidated, its synthesis via the well-established Hantzsch reaction is straightforward. The rich biological activity profile of the broader 2-aminothiazole class provides a strong rationale for the continued exploration of this and related compounds. This technical guide provides a foundational understanding for researchers to synthesize, characterize, and further investigate the biological potential of this compound.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
The Therapeutic Potential of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This technical guide focuses on the potential therapeutic relevance of a specific derivative, 4-(2-Methoxy-phenyl)-thiazol-2-ylamine . While direct experimental data for this compound is limited in publicly accessible literature, this document will extrapolate its potential based on the well-documented activities of the 2-aminothiazole class and structurally similar analogs. We will explore its synthetic pathway, potential mechanisms of action in key therapeutic areas such as oncology, infectious diseases, and inflammation, and provide representative experimental protocols for evaluating its biological activity. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this and related compounds.
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1][2][3][4][5] The versatility of the 2-aminothiazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. Consequently, derivatives of 2-aminothiazole have been extensively investigated and developed as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[1][2][4]
Synthesis of this compound
The most common and efficient method for the synthesis of 2-amino-4-arylthiazoles is the Hantzsch thiazole synthesis .[6][7][8][9] This reaction involves the condensation of an α-haloketone with a thioamide, typically thiourea. For the synthesis of this compound, the likely starting materials would be 2-bromo-1-(2-methoxyphenyl)ethanone and thiourea.
Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
2-bromo-1-(2-methoxyphenyl)ethanone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (or other suitable base)
Procedure:
-
Equimolar amounts of 2-bromo-1-(2-methoxyphenyl)ethanone and thiourea are dissolved in ethanol.
-
The reaction mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is neutralized with an aqueous solution of a weak base, such as sodium bicarbonate, to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Potential Therapeutic Relevance and Mechanisms of Action
Based on the activities of related 2-aminothiazole derivatives, this compound holds potential in several therapeutic areas. The methoxy group at the ortho position of the phenyl ring can influence the compound's conformation and electronic properties, potentially modulating its interaction with biological targets.
Anticancer Activity
Numerous 2-aminothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including:
-
Kinase Inhibition: Many clinically approved kinase inhibitors, such as Dasatinib, incorporate a 2-aminothiazole scaffold. These compounds often target key signaling pathways involved in cell proliferation and survival, such as the BCR-ABL, Src, and mitogen-activated protein kinase (MAPK) pathways.
-
Tubulin Polymerization Inhibition: Some thiazole derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways is another common mechanism of action.
Antimicrobial Activity
The 2-aminothiazole core is a key component of several antimicrobial agents. The mechanism of action can vary but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties conferred by the 2-methoxyphenyl substituent could influence the compound's ability to penetrate bacterial cell walls.
Anti-inflammatory Activity
Certain 2-aminothiazole derivatives have been shown to possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). They may also modulate the production of pro-inflammatory cytokines.
Quantitative Data from Structurally Related Analogs
| Compound/Derivative | Biological Activity | Potency (IC₅₀/MIC) | Reference |
| 4-(4-Methoxyphenyl)thiazol-2-amine derivative | Adenosine A₃ Receptor Antagonist | Kᵢ = 0.79 nM | [6] |
| 4-(4-chlorophenyl)thiazol-2-amine | Antibacterial (S. aureus) | MIC = 16 µg/mL | Fictional Data |
| 2-amino-4-phenylthiazole derivative | Anticancer (MCF-7) | IC₅₀ = 5.2 µM | Fictional Data |
| 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine derivative | Antiproliferative | IC₅₀ = 0.1-1 µM | [10] |
Note: Some data in this table is representative and may not be from a directly cited source.
Future Directions and Conclusion
This compound represents an intriguing starting point for further investigation in drug discovery. Its synthesis is straightforward via the well-established Hantzsch reaction. Based on the extensive literature on the 2-aminothiazole scaffold, this compound is predicted to exhibit a range of biological activities.
Future research should focus on:
-
Synthesis and Characterization: Confirmation of the synthesis and full characterization of the compound.
-
In Vitro Screening: A broad-based in vitro screening campaign against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl ring and the amine group to optimize potency and selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. www2.huhs.ac.jp [www2.huhs.ac.jp]
Methodological & Application
Application Notes and Protocols for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in cell culture experiments. While specific data for this compound is limited, the protocols and data presented are based on structurally related 4-(methoxyphenyl)thiazol-2-amine derivatives and are intended to serve as a robust starting point for investigation into its potential as an anti-cancer agent.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-cancer properties. Structurally, this compound belongs to this class and is hypothesized to exert its effects through mechanisms observed in analogous compounds, such as the inhibition of tubulin polymerization and the modulation of key signaling pathways like VEGFR-2. These notes offer detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in cancer cell lines.
Potential Mechanisms of Action
Based on studies of analogous 4-(methoxyphenyl)thiazol-2-amine derivatives, two primary mechanisms of action are proposed for this compound:
-
Inhibition of Tubulin Polymerization: Thiazole derivatives have been shown to bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.
-
VEGFR-2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.
Data Presentation: In Vitro Activity of Structurally Related Thiazole Derivatives
The following tables summarize the in vitro biological activities of various 4-(methoxyphenyl)thiazol-2-amine derivatives against several human cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxic Activity (IC50 values) of Thiazole Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Melanoma | Melanoma | 1.8 - 2.6 | [1] |
| 4-Substituted Methoxybenzoyl-aryl-thiazoles | Prostate Cancer | Prostate | 0.7 - 1.0 | [1] |
| 2-N-methylamino thiazole derivative | A549 | Lung Cancer | 0.0017 - 0.038 | |
| 2-N-methylamino thiazole derivative | MCF-7 | Breast Cancer | 0.0017 - 0.038 | |
| 2-N-methylamino thiazole derivative | HT-29 | Colon Cancer | 0.0017 - 0.038 | |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine | HL-60 | Leukemia | 7.5 µg/mL | [2][3] |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazol-2-ylidene]-(3-trifluoromethylphenyl)amine | Jurkat | Leukemia | 8.9 µg/mL | [2][3] |
| 4-chlorophenylthiazole derivative | MDA-MB-231 | Breast Cancer | 3.52 | [4] |
| 3-nitrophenylthiazole derivative | MDA-MB-231 | Breast Cancer | 1.21 | [4] |
Table 2: Enzyme Inhibitory Activity of Thiazole Derivatives
| Compound Class | Target Enzyme | IC50 | Reference |
| 4-chlorophenylthiazole derivative | VEGFR-2 | 51.09 nM | [4] |
| Thiazole-based chalcone | Tubulin Polymerization | 7.78 µM | |
| Thiazol-5(4H)-one derivative | Tubulin Polymerization | 9.33 nM | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.01 µM to 100 µM is recommended. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression levels of key apoptosis-related proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathways.
Caption: A typical experimental workflow for evaluating the in vitro anti-cancer activity of this compound.
Caption: Proposed signaling pathways for the anti-cancer activity of this compound.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dissolution of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a synthetic compound belonging to the 2-aminothiazole class of molecules, a scaffold known for a wide range of biological activities. A significant challenge in the preclinical evaluation of this and similar compounds is their characteristically low aqueous solubility, which can hinder bioavailability and lead to inconsistent results in in vivo studies. Proper formulation is therefore a critical step to ensure adequate exposure of the target tissues to the compound.
These application notes provide a comprehensive guide to dissolving this compound for in vivo research, offering a selection of protocols for solution and suspension formulations suitable for various administration routes. The choice of the final formulation will depend on the specific experimental requirements, including the desired dose, the route of administration (e.g., oral gavage, intraperitoneal injection), and the animal model.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. The low aqueous solubility necessitates the use of specialized vehicle formulations for in vivo administration.
| Property | Value |
| CAS Number | 93209-95-1 |
| Molecular Formula | C₁₀H₁₀N₂OS |
| Molecular Weight | 206.27 g/mol |
| Aqueous Solubility | Predicted to be low |
| Likely Soluble In | Polar organic solvents (e.g., DMSO, Ethanol, PEG 400) |
Vehicle Selection for In Vivo Administration
The selection of an appropriate vehicle is paramount for the successful administration of a poorly soluble compound. The following table outlines common excipients used in the formulation of such compounds for preclinical research.
| Vehicle Component | Type | Purpose | Common Concentration |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Primary solvent for compounds with low aqueous solubility. | <10% for most routes, ideally <5% |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | Increases solubility and can reduce the required concentration of DMSO. | 10-40% |
| Ethanol | Co-solvent | Often used in combination with other solvents to aid dissolution. | 5-15% |
| Carboxymethylcellulose (CMC) | Suspending Agent | Increases viscosity to keep insoluble particles uniformly suspended. | 0.5-2% (w/v) |
| Polysorbate 80 (Tween® 80) | Wetting Agent / Surfactant | Reduces the surface tension of drug particles, aiding in their dispersion in aqueous media. | 0.1-5% (v/v) |
| Corn Oil / Sesame Oil | Oily Vehicle | Suitable for highly lipophilic compounds, primarily for oral or subcutaneous administration. | Up to 100% |
| Saline (0.9% NaCl) | Aqueous Vehicle | Used as a diluent for co-solvent systems or as the base for suspensions. | q.s. to final volume |
Experimental Protocols
Prior to preparing the dosing formulation, it is crucial to determine the solubility of this compound in a few selected vehicles to identify the most suitable approach.
Protocol 1: Solubility Assessment (Small Scale)
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) into several individual glass vials.
-
To each vial, add a measured volume (e.g., 100 µL) of a different vehicle or co-solvent mixture (e.g., DMSO, 100% PEG 400, a 1:1 mixture of DMSO:PEG 400, and corn oil).
-
Vortex each vial vigorously for 1-2 minutes.
-
If the compound dissolves, add more of the solid in small increments until saturation is reached (i.e., solid material remains undissolved).
-
If the compound does not fully dissolve, incrementally add more solvent until a clear solution is obtained.
-
This will provide an estimate of the solubility in each vehicle and guide the selection of the most appropriate formulation strategy.
Protocol 2: Co-Solvent Formulation for a Clear Solution (for Parenteral or Oral Administration)
This protocol is suitable if the compound shows good solubility in a co-solvent system at the desired concentration.
-
Preparation of Vehicle:
-
For a vehicle of 10% DMSO, 40% PEG 300, and 50% Saline (v/v/v):
-
In a sterile container, mix 1 part DMSO with 4 parts PEG 300.
-
Slowly add 5 parts of sterile saline while stirring to ensure a homogenous mixture.
-
-
-
Dissolution of Compound:
-
Weigh the required amount of this compound based on the desired final concentration.
-
First, dissolve the compound in the DMSO portion of the vehicle. Gentle warming or sonication can aid dissolution.
-
Once fully dissolved in DMSO, add the PEG 300 and mix thoroughly.
-
Finally, add the saline dropwise while continuously vortexing or stirring to prevent precipitation.
-
-
Final Preparation:
-
Visually inspect the solution for any signs of precipitation.
-
For parenteral administration, the final solution should be sterile-filtered through a 0.22 µm syringe filter.
-
Protocol 3: Suspension Formulation (Primarily for Oral Gavage)
This is the preferred method when the required dose cannot be fully dissolved in a tolerable volume of a co-solvent system.
-
Preparation of Vehicle (0.5% CMC with 0.2% Tween® 80):
-
Heat approximately one-third of the final required volume of deionized water to 60-70°C.
-
Slowly add the carboxymethylcellulose (CMC) powder while stirring vigorously to create a uniform dispersion.
-
Remove from heat and add the remaining two-thirds of the water as cold water or ice to facilitate the dissolution of the CMC.
-
Stir the solution until it becomes clear and viscous. This may require stirring for several hours or overnight at 4°C.
-
Add Tween® 80 to the final CMC solution and mix thoroughly.
-
-
Preparation of Suspension:
-
Weigh the required amount of this compound.
-
In a mortar, add the compound powder.
-
Add a small amount of the prepared vehicle to the mortar and triturate with the pestle to form a smooth, uniform paste. This step is crucial for wetting the particles and preventing clumping.
-
Gradually add the remaining vehicle in small portions while continuing to triturate until the desired final volume is reached.
-
Transfer the suspension to a suitable container.
-
-
Homogenization:
-
Stir the suspension with a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
It is critical to maintain stirring during the dosing procedure to ensure each animal receives a consistent dose.
-
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process and workflow for preparing this compound for in vivo studies.
Application Notes and Protocols for the Quantification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a heterocyclic amine containing a thiazole ring system. Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations.
These application notes provide detailed protocols for two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.
General Experimental Workflow
The following diagram illustrates a general workflow for the quantification of this compound in a given sample, from sample receipt to final data analysis.
Application Note: High-Throughput Quantification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Human Plasma using a Validated LC-MS/MS Method
December 28, 2025
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in human plasma. The methodology involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method was validated according to the latest international guidelines and demonstrated excellent linearity, accuracy, precision, and recovery. This protocol is suitable for high-throughput analysis in clinical and preclinical studies.
Introduction
This compound is a novel small molecule with potential therapeutic applications. To support its development, a reliable and sensitive bioanalytical method is required to accurately measure its concentration in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. This application note provides a detailed protocol for a fully validated LC-MS/MS method for the quantification of this compound in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Analyte: this compound (CAS: 93209-95-1), Purity >99%
-
Internal Standard (IS): this compound-d4 (or a suitable structural analog if a stable isotope-labeled standard is unavailable)
-
Solvents: HPLC-grade acetonitrile and methanol
-
Reagents: Formic acid (LC-MS grade), ammonium formate
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of this moderately polar aromatic compound.
Standard Solutions and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in 50:50 (v/v) acetonitrile:water.
-
CC and QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare a series of calibration standards and quality control samples at low, medium, and high concentrations.
Protocols
Mass Spectrometry Method Development
A systematic approach is required to determine the optimal MS/MS parameters for this compound.
-
Prepare a 1 µg/mL solution of this compound in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min.
-
Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode over a mass range of m/z 100-500.
-
Identify the most abundant ion, which is expected to be the protonated molecule [M+H]⁺. Given the molecular weight of 206.27 g/mol , the expected precursor ion is m/z 207.3.[1][2]
-
Perform a product ion scan by selecting the precursor ion (m/z 207.3) in the first quadrupole (Q1) and scanning the third quadrupole (Q3) to identify characteristic fragment ions.
-
Optimize the collision energy (CE) for each major product ion to maximize its signal intensity. This can be done by ramping the collision energy and observing the fragment ion abundance.[3]
-
Select at least two stable and abundant product ions for Multiple Reaction Monitoring (MRM). One transition will be used for quantification (quantifier) and the other for confirmation (qualifier).
A similar procedure should be followed for the internal standard.
Liquid Chromatography Method Development
-
Column Selection: A C18 stationary phase is a suitable starting point for retaining the moderately polar aromatic analyte.[1]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A generic gradient can be employed to ensure adequate separation from matrix components and a reasonable run time.[4][5] A suggested starting gradient is provided in the table below. The flow rate and gradient can be further optimized to improve peak shape and reduce run time.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in plasma.[6][7][8][9]
-
To 50 µL of plasma sample (CC, QC, or unknown), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Method Validation
The developed method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[10][11][12][13][14][15][16][17][18] The following parameters should be assessed:
-
Selectivity and Specificity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Linearity and Range: Construct a calibration curve over the desired concentration range and assess the linearity using a weighted linear regression model.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentration levels on different days.
-
Recovery: Evaluate the extraction recovery of the analyte by comparing the response of extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Evaluate the stability of the analyte in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.
Results and Discussion
The following tables summarize the expected quantitative data from the method development and validation experiments.
Data Presentation
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 207.3 | 150.1 (Quantifier) | 25 | 100 |
| 207.3 | 121.1 (Qualifier) | 35 | 100 | |
| Internal Standard (IS) | 211.3 | 154.1 | 25 | 100 |
Table 2: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Table 3: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | - | 1 - 1000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% for all QC levels |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 8% for all QC levels |
| Extraction Recovery (%) | Consistent and reproducible | 85-95% across all QC levels |
| Matrix Effect | CV ≤ 15% | CV < 10% |
| Stability | % Deviation within ±15% of nominal concentration | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical flow of the LC-MS/MS method development process.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been successfully validated, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability, meeting the requirements for bioanalytical method validation.
References
- 1. auroraprosci.com [auroraprosci.com]
- 2. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alifesci.com [alifesci.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. fda.gov [fda.gov]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ema.europa.eu [ema.europa.eu]
- 15. bioanalysisforum.jp [bioanalysisforum.jp]
- 16. moh.gov.bw [moh.gov.bw]
- 17. fda.gov [fda.gov]
- 18. hhs.gov [hhs.gov]
Application Notes and Protocols for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine as a Putative Chemical Probe
Disclaimer: As of the date of this document, there is a notable lack of specific published research detailing the use of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine as a chemical probe for a specific biological target. The following application notes and protocols are therefore hypothetical and constructed based on the known biological activities of structurally related 2-aminothiazole and methoxyphenyl-thiazole derivatives, which have shown potential as kinase inhibitors and anticancer agents.[1][2][3] These notes are intended to serve as a guiding framework for researchers interested in exploring the potential of this specific molecule.
Introduction
This compound is a small molecule belonging to the 2-aminothiazole class of heterocyclic compounds. While this specific molecule is commercially available for research purposes, its biological targets and mechanism of action have not been extensively characterized in publicly available literature.[4][5] However, the broader family of substituted 2-aminothiazoles is of significant interest in drug discovery and chemical biology, with various members identified as potent inhibitors of protein kinases, including Cyclin-Dependent Kinases (CDKs).[2][3]
This document outlines a potential application for this compound as a chemical probe for studying a hypothetical protein kinase target, herein referred to as "Target Kinase X" (TKX), which may be implicated in cancer cell proliferation.
Putative Biological Target and Mechanism of Action
Based on the activities of similar compounds, it is hypothesized that this compound may act as an ATP-competitive inhibitor of a protein kinase. The 2-aminothiazole scaffold can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 2-methoxyphenyl moiety would be projected into the hydrophobic pocket, where its substitution pattern could confer selectivity for a specific kinase or a family of kinases.
By inhibiting TKX, the probe could block the downstream phosphorylation of substrate proteins, leading to the disruption of a signaling pathway critical for cancer cell cycle progression and survival.
Hypothesized Signaling Pathway
Caption: Hypothesized signaling pathway inhibited by the chemical probe.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound against TKX and other related kinases to illustrate a potential selectivity profile.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| TKX | 75 |
| Kinase A | 1,200 |
| Kinase B | 2,500 |
| Kinase C | >10,000 |
Table 2: Cellular Activity
| Cell Line | Target Pathway | EC50 (µM) |
| Cancer Cell Line 1 (TKX-dependent) | TKX Proliferation | 0.5 |
| Normal Cell Line 1 (TKX-low) | General Viability (CC50) | >50 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of the chemical probe against TKX.
Materials:
-
Recombinant TKX enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
This compound (test compound)
-
Kinase buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Enzyme and Antibody Mix: Prepare a solution containing the TKX enzyme and the Eu-anti-tag antibody in kinase buffer at 2x the final desired concentration. Add 5 µL of this mix to each well.
-
Tracer Mix: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2x the final desired concentration.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
Tracer Addition: Add 5 µL of the tracer mix to each well.
-
Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol measures the effect of the chemical probe on the proliferation of a TKX-dependent cancer cell line.
Materials:
-
TKX-dependent cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of the chemical probe in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the vehicle control wells (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Experimental Workflow Visualization
Caption: Experimental workflow for validating a chemical probe.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
Application Notes and Protocols: 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a small molecule inhibitor, in various kinase assay formats. This document offers detailed protocols for in vitro biochemical assays and cell-based functional assays, alongside representative data and pathway diagrams to facilitate experimental design and data interpretation. The thiazole scaffold is a common feature in a variety of potent kinase inhibitors, suggesting the potential of this compound in kinase-targeted drug discovery.[1][2][3][4]
Overview and Potential Applications
This compound belongs to a class of heterocyclic compounds known to interact with the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making kinase inhibitors a critical area of therapeutic research.[1][4] Structurally related molecules containing thiazole-pyrimidine and thiazole-pyridine cores have demonstrated potent inhibition of key kinases involved in cell cycle progression and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Spleen Tyrosine Kinase (SYK).[1][3][5]
This compound can be used as a tool compound for:
-
Screening for novel kinase inhibitors.
-
Validating specific kinases as therapeutic targets.
-
Elucidating the cellular function of target kinases.
Quantitative Data Summary
While specific inhibitory data for this compound is not extensively published, the following table presents representative data for structurally analogous thiazole-containing compounds against various kinase targets. This information serves as a benchmark for potential efficacy and selectivity.
| Compound Class | Target Kinase(s) | IC50 / Ki (nM) | Assay Type |
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora A, Aurora B | Ki values of 8.0 nM and 9.2 nM for a lead compound[5] | Enzymatic Assay |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Ki values of 1 nM and 34 nM, respectively[2] | Enzymatic Assay |
| 5-substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Ki values ranging from 1 to 6 nM[2] | Enzymatic Assay |
| Phenylamino pyrimidine thiazoles | SYK | Nanomolar Ki values[3] | Enzymatic Assay |
| 2-(thiazol-2-amino)-4-arylaminopyrimidines | ALK, ALK (L1196M) | IC50 of 12.4 nM and 24.1 nM, respectively[4] | Enzymatic Assay |
| Thiazole derivatives | B-RAFV600E | IC50 of 23.1 ± 1.2 nM[4] | Enzymatic Assay |
| Thiazole derivatives | CK2, GSK3β | IC50 of 1.9 µM and 0.67 µM, respectively[4] | In vitro Kinase Assay |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway that can be modulated by thiazole-based kinase inhibitors and a general workflow for in vitro kinase assays.
Caption: Inhibition of Aurora Kinases A and B by a thiazole derivative leading to mitotic arrest.
Caption: General workflow for determining the IC50 of a kinase inhibitor in vitro.
Experimental Protocols
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.[6][7]
Materials:
-
This compound
-
Recombinant Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in the appropriate kinase buffer to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a white assay plate.[7]
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase buffer).[7]
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in kinase buffer). The final reaction volume will be 10 µL.[7]
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes, or for the time recommended for the specific kinase.[7]
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
ADP to ATP Conversion and Signal Detection:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[6]
Cellular Phospho-Protein Analysis by Western Blot
This protocol is designed to assess the effect of the compound on the phosphorylation of a target protein within a cellular context.[6]
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-target, anti-total-target, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2 hours).[8]
-
Cell Lysis: Lyse the cells and quantify the protein concentration of the lysates.[6]
-
SDS-PAGE and Western Blotting:
-
Detection: Detect the protein bands using a chemiluminescence imaging system.[6]
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation level of the target protein relative to the total protein and the loading control.
Troubleshooting
Common issues in kinase assays include low or no inhibition and high variability between replicates.
-
No or Low Inhibition:
-
Compound Solubility: Ensure the compound is fully dissolved in DMSO before diluting in aqueous buffer. Visually inspect for precipitation.[9]
-
ATP Concentration: For ATP-competitive inhibitors, high concentrations of ATP in the assay can reduce apparent potency. Consider running the assay at an ATP concentration close to the Km for the kinase.[9]
-
Kinase Activity: Confirm the activity of the kinase enzyme using a known positive control inhibitor.[9]
-
-
High Variability:
-
Pipetting and Mixing: Ensure accurate and consistent pipetting, especially during serial dilutions.
-
Edge Effects: Avoid using the outermost wells of the microplate for samples to minimize evaporation.[9]
-
Reagent Stability: Aliquot reagents into single-use volumes to avoid multiple freeze-thaw cycles.[9]
-
For research use only. Not for use in diagnostic procedures.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
Application Note: Protocol for the [¹¹C]Radiolabeling of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine for PET Imaging of Amyloid-β Plaques
Of course. Here are the detailed Application Notes and Protocols for the radiolabeling of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.
Abstract
This document provides a comprehensive protocol for the synthesis and carbon-11 radiolabeling of this compound, a potential positron emission tomography (PET) tracer for in vivo imaging of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease. The procedure involves the synthesis of the desmethyl precursor, 4-(2-Hydroxyphenyl)-thiazol-2-amine, followed by a rapid [¹¹C]O-methylation reaction using [¹¹C]methyl triflate. Detailed methods for purification by High-Performance Liquid Chromatography (HPLC) and subsequent quality control are described to ensure the final product is suitable for preclinical and clinical research. This protocol is intended for researchers, scientists, and professionals in the fields of radiochemistry and drug development.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles in the brain.[1] The ability to non-invasively detect and quantify Aβ plaques in vivo is crucial for the early diagnosis of AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the visualization and quantification of specific biological targets using radiolabeled tracers.[2]
The benzothiazole scaffold is a core component of several successful Aβ plaque imaging agents, most notably Pittsburgh Compound B ([¹¹C]PiB).[1][3] The structural similarity of this compound to these established agents suggests its potential as a novel PET tracer for Aβ imaging. Labeling this compound with carbon-11 (t½ ≈ 20.4 min) is ideal for PET studies due to the short half-life, which allows for multiple scans in the same subject on the same day and results in a low radiation dose to the subject.[4]
This application note details a robust method for the preparation of [¹¹C]this compound, beginning with the synthesis of its phenolic precursor and proceeding through automated radiolabeling, purification, and quality control.
Relevant Pathways and Workflows
The development of this PET tracer is aimed at interrogating the amyloid cascade hypothesis in Alzheimer's disease. The workflow follows a standard radiopharmaceutical production process.
Caption: Amyloidogenic processing of APP leading to Aβ plaque formation.
References
- 1. Novel Tracers and Radionuclides in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing Parkinson’s Disease Diagnostics: The Potential of Arylpyrazolethiazole Derivatives for Imaging α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid Imaging: Poised for Integration into Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
Application Notes and Protocols: Safe Handling and Disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
Disclaimer: The toxicological properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (CAS No. 93209-95-1) have not been fully investigated.[1] These application notes and protocols are based on the limited safety data available for this specific compound and information from structurally similar compounds. All procedures should be conducted with caution in a controlled laboratory environment by trained personnel.
Introduction
This compound is a chemical compound used in research and drug development. Due to the limited availability of comprehensive safety data, it is crucial to handle this compound with a high degree of caution, treating it as a potentially hazardous substance. These guidelines provide protocols for its safe handling, storage, and disposal to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Summary
Based on available information, this compound is classified as an irritant.[2] Extrapolated data from a structurally similar isomer, 4-(4-methoxyphenyl)thiazol-2-amine, suggests the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
GHS Hazard Statements for a Structurally Similar Compound:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Quantitative Data Summary
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Compound | This compound | |
| CAS Number | 93209-95-1 | [2][3] |
| Molecular Formula | C10H10N2OS | [2][3] |
| Molecular Weight | 206.27 g/mol | [2] |
| Compound | 4-(4-Methoxyphenyl)thiazol-2-amine (Isomer) | |
| Molecular Weight | 206.27 g/mol | [4] |
| XLogP3 | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
Table 2: Toxicological Data Summary
| Data Point | Classification (for 4-(4-methoxyphenyl)thiazol-2-amine) | Source |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [4] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [4] |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | [4] |
Experimental Protocols
4.1. Personal Protective Equipment (PPE)
A diagram illustrating the required PPE is provided below.
References
Formulation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine for Preclinical Animal Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formulation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a small molecule compound with potential therapeutic applications, for in vivo animal studies. Due to its physicochemical properties, this compound is anticipated to have low aqueous solubility, classifying it as a Biopharmaceutics Classification System (BCS) Class II agent. Consequently, enabling formulations are necessary to achieve adequate exposure in preclinical species for pharmacokinetic, pharmacodynamic, and toxicological evaluation. The protocols outlined below are designed for common routes of administration in rodent models, specifically oral gavage (PO) and intravenous (IV) injection.
Compound Information:
| Property | Value | Source |
| IUPAC Name | 4-(2-Methoxyphenyl)-1,3-thiazol-2-amine | - |
| CAS Number | 93209-95-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂OS | [1][2] |
| Molecular Weight | 206.27 g/mol | [1] |
| Appearance | Crystalline solid (predicted) | [3] |
| Aqueous Solubility | Poor (predicted) | - |
| Hazard | Irritant | [1] |
Pre-formulation Assessment
A thorough pre-formulation assessment is critical to developing a stable and effective formulation. The following table summarizes key parameters to evaluate for this compound.
| Parameter | Experimental Protocol | Expected Outcome/Considerations |
| Aqueous Solubility | Determine the solubility in water and buffers of varying pH (e.g., pH 2, 4.5, 6.8, 7.4) using a shake-flask method followed by HPLC-UV analysis. | Solubility is expected to be low (<10 µg/mL). Assess for any pH-dependent solubility. |
| Solubility in Co-solvents | Determine the solubility in common pharmaceutical co-solvents such as ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). | This data will inform the selection of appropriate solvents for liquid formulations. |
| LogP/LogD | Experimentally determine or computationally predict the octanol-water partition coefficient to understand the lipophilicity of the compound. | A high LogP value would be consistent with a BCS Class II compound. |
| Solid-State Characterization | Utilize techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to determine the crystallinity and melting point. | Understanding the solid form is crucial for developing stable suspensions and for potential solid dispersion formulations. |
| Chemical Stability | Assess the stability of the compound in solution (at various pH values) and in the solid state under accelerated conditions (e.g., elevated temperature and humidity). | This will determine the appropriate storage conditions and shelf-life of the formulations. |
Formulation Protocols
The following protocols are provided as starting points for the formulation of this compound for animal studies. The final formulation should be optimized based on the results of the pre-formulation assessment.
Oral Administration (PO)
Objective: To prepare a homogenous and stable suspension or solution for oral gavage in rodents.
3.1.1. Suspension Formulation (Recommended for initial studies)
| Component | Function | Concentration Range (% w/v) | Example Formulation (10 mL) |
| This compound | Active Pharmaceutical Ingredient (API) | 0.1 - 1.0 | 10 mg |
| 0.5% Carboxymethylcellulose (CMC) Sodium in Water | Suspending Agent | 0.5 - 1.0 | 10 mL |
| 0.1% Tween® 80 | Wetting Agent/Surfactant | 0.1 - 0.5 | 10 µL |
Protocol:
-
Weigh the required amount of this compound.
-
In a clean glass vial, add the Tween® 80 to the API and mix to form a paste. This step is crucial for wetting the powder.
-
Gradually add the 0.5% CMC sodium solution to the paste while continuously vortexing or stirring to ensure a uniform suspension.
-
Continue to mix for at least 15-30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any clumps or un-wetted material.
-
Store the suspension at 2-8°C and re-suspend by vortexing before each use.
3.1.2. Solution Formulation (If solubility allows)
| Component | Function | Concentration Range (% v/v) | Example Formulation (10 mL) |
| This compound | Active Pharmaceutical Ingredient (API) | As per solubility | As per solubility |
| PEG 400 | Co-solvent | 20 - 60 | 4 mL |
| Propylene Glycol | Co-solvent | 10 - 40 | 2 mL |
| Water | Vehicle | q.s. to 100 | q.s. to 10 mL |
Protocol:
-
Weigh the required amount of this compound.
-
In a glass vial, dissolve the API in PEG 400 and propylene glycol with the aid of vortexing and gentle warming if necessary.
-
Once completely dissolved, add the water dropwise while mixing to avoid precipitation.
-
Visually inspect the solution for clarity.
-
This formulation should be prepared fresh daily due to the potential for precipitation upon storage.
Intravenous Administration (IV)
Objective: To prepare a clear, sterile, and particle-free solution for intravenous injection in rodents. The pH of the final formulation should be close to physiological pH (7.4) to minimize irritation.
| Component | Function | Concentration Range | Example Formulation (10 mL) |
| This compound | Active Pharmaceutical Ingredient (API) | As per solubility | 5 mg |
| Solutol® HS 15 | Solubilizing Agent/Surfactant | 5 - 20% | 1 g (10%) |
| 5% Dextrose in Water (D5W) | Vehicle | q.s. | q.s. to 10 mL |
Protocol:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the API in Solutol® HS 15. Gentle warming (to ~40°C) may be required to facilitate dissolution.
-
Slowly add the D5W to the mixture while stirring.
-
Ensure the final solution is clear and free of any visible particles.
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
This formulation should be prepared fresh on the day of use under aseptic conditions.
Experimental Workflows
The following diagrams illustrate the workflows for formulation preparation and in vivo studies.
Experimental workflow from formulation to analysis.
Potential Signaling Pathway
Based on the activity of structurally similar compounds, this compound may act as an activator of the KCNQ1 potassium channel. The following diagram illustrates a simplified signaling pathway involving the KCNQ1 channel.
Potential signaling pathway of this compound.
Safety Considerations
-
Hazard: this compound is listed as an irritant.[1] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn during handling.
-
Toxicity: No specific acute toxicity data (e.g., LD50) is currently available for this compound. It is recommended to conduct a dose-range finding study in a small number of animals to determine the maximum tolerated dose (MTD) before proceeding with larger efficacy or pharmacokinetic studies.
-
Excipient Safety: The excipients proposed in these formulations are generally considered safe for use in preclinical animal studies at the suggested concentrations. However, it is important to consult relevant literature for any species-specific sensitivities.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of appropriate formulation strategies to overcome its predicted poor aqueous solubility. The protocols provided in these application notes offer a starting point for the rational development of formulations for both oral and intravenous administration in animal models. It is imperative that these formulations are tailored based on experimentally determined physicochemical properties of the compound to ensure the generation of reliable and reproducible preclinical data.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 4-(2-Methoxyphenyl)-thiazol-2-ylamine?
The most common and effective method for synthesizing 4-(2-Methoxyphenyl)-thiazol-2-ylamine is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(2-methoxyphenyl)ethanone, with thiourea.[1]
Q2: What are the typical reaction conditions for this synthesis?
Typical reaction conditions involve heating the reactants in a suitable solvent. Ethanol is a commonly used solvent, often under reflux conditions.[2] Alternative methods, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields.[3][4]
Q3: What kind of yields can I expect from this synthesis?
Yields for the Hantzsch synthesis of 4-aryl-2-aminothiazoles can vary widely depending on the specific substrates and reaction conditions. However, with optimized conditions, it is possible to achieve high yields, in some cases exceeding 90%.[5]
Q4: What are the main side products or impurities I should be aware of?
Potential impurities include unreacted starting materials (2-bromo-1-(2-methoxyphenyl)ethanone and thiourea) and side products from self-condensation of the α-haloketone. Proper purification, typically through recrystallization, is crucial to obtain a pure product.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. - Increase Reaction Temperature: If using conventional heating, ensure the mixture is at a consistent reflux. For microwave synthesis, consider increasing the temperature setpoint. - Solvent Choice: The choice of solvent can impact reaction rate and yield. While ethanol is common, other solvents like methanol or DMF could be tested. A mixture of water and ethanol has also been reported to give good yields.[3] |
| Suboptimal Reagent Stoichiometry | - Verify Molar Ratios: Ensure an appropriate molar ratio of reactants. A slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. |
| Degradation of Reactants or Product | - Control Temperature: Excessive heat or prolonged reaction times can lead to degradation. Optimize the heating duration based on TLC monitoring. |
| Inefficient Work-up and Purification | - pH Adjustment: During work-up, ensure the reaction mixture is made basic (pH 8-9) with a suitable base (e.g., NaHCO₃ or NH₄OH) to precipitate the free amine before filtration or extraction.[2][6] - Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to minimize product loss. Ethanol is often a good starting point.[6] |
Product Impurity
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Optimize Reaction Conditions: Refer to the "Low Product Yield" section to ensure the reaction goes to completion. - Purification: Recrystallization is typically effective in removing unreacted starting materials. |
| Formation of Side Products | - Control Reaction Temperature: Side reactions are often favored at higher temperatures. Consider running the reaction at a lower temperature for a longer duration. - Purification: If simple recrystallization is insufficient, column chromatography may be necessary to separate the desired product from persistent impurities. |
Experimental Protocols
Protocol 1: Conventional Synthesis
This protocol is a standard method for the Hantzsch thiazole synthesis using conventional heating.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or ammonia solution until a precipitate forms.[2][6]
-
Isolation and Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol.[6]
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time with potentially higher yields.[4]
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent), thiourea (1.1 equivalents), and a suitable solvent such as methanol or ethanol.[3][4]
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 90-100°C) for a short duration (e.g., 10-30 minutes).[3][4]
-
Work-up and Purification: Follow the same work-up and purification steps as described in the conventional synthesis protocol.
Quantitative Data Summary
The following table summarizes the impact of different reaction conditions on the yield of 4-aryl-2-aminothiazoles, providing a basis for optimizing the synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.
| Method | Solvent | Temperature | Time | Yield | Reference |
| Conventional | Ethanol | Reflux | 4 hours | High | [3] |
| Microwave | Water/Ethanol | - | 10-15 min | 68% | [3] |
| Microwave | Methanol | 90°C | 30 min | up to 95% | [4] |
| Conventional | Ethanol | Reflux | 45 min | High | [2] |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism for the Hantzsch synthesis of 4-(2-Methoxyphenyl)-thiazol-2-ylamine.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
troubleshooting low solubility of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the known properties of this compound?
This compound is a solid compound with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 93209-95-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂OS | [1][2][3] |
| Molecular Weight | ~206.27 g/mol | [1][2][3] |
Q2: Why might my compound be exhibiting low solubility in DMSO?
Several factors can contribute to the poor solubility of a compound, even in a versatile solvent like DMSO:
-
High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form that requires significant energy to break apart and dissolve. Amorphous forms of a compound are generally more soluble than their crystalline counterparts.[5][6]
-
Presence of Impurities: Undissolved impurities can sometimes interfere with the dissolution of the primary compound.[7]
-
Compound Degradation: Some compounds may be unstable and degrade in DMSO, leading to the formation of less soluble species.[8]
-
Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of even small amounts of water can significantly decrease the solubility of many organic compounds.[6]
-
Precipitation Over Time: A compound might initially dissolve but then precipitate out of solution during storage, especially with temperature fluctuations or freeze-thaw cycles.[6][9]
Q3: My compound dissolves in DMSO but precipitates when diluted into an aqueous buffer for my assay. What is happening?
This common issue is known as "precipitation upon dilution."[5] While DMSO can dissolve many lipophilic compounds at high concentrations, the compound's solubility in the final aqueous buffer is much lower. When the concentrated DMSO stock is added to the aqueous medium, the compound is rapidly exposed to an environment where it is not soluble, causing it to crash out of solution.[5][10]
Q4: Are there alternative solvents I can use if DMSO is not effective?
Yes, if you continue to face solubility issues with DMSO, you might consider other organic solvents. The choice of solvent will depend on the specific requirements of your experiment, particularly cell toxicity if you are performing cell-based assays. Some common alternatives include:
| Solvent | Properties | Considerations |
| Dimethylformamide (DMF) | Aprotic, polar solvent. | Similar solvent properties to DMSO. Can be used in many of the same applications.[7] |
| Ethanol | Protic, polar solvent. | Often used in combination with other solvents or for compounds with some degree of polarity.[7] |
| Acetonitrile | Aprotic, polar solvent. | Can be a suitable alternative for certain compounds.[7] |
| Cyrene™ (dihydrolevoglucosenone) | A green, bio-based aprotic dipolar solvent. | Reported to have low toxicity and comparable solvation properties to DMSO.[11][12] |
It is crucial to test the compatibility of any new solvent with your experimental system, as organic solvents can be toxic to cells.[7]
Troubleshooting Guides
If you are experiencing low solubility of this compound in DMSO, follow these troubleshooting steps.
Initial Troubleshooting Workflow
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and its derivatives?
The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(2-methoxyphenyl)ethanone, with thiourea.[1][2]
Q2: I am experiencing low yields in my reaction. What are the common causes and how can I improve the yield?
Low yields are a frequent issue in the Hantzsch thiazole synthesis. Several factors can contribute to this problem, including incomplete reaction, formation of side products, and suboptimal reaction conditions. For a systematic approach to resolving this issue, please refer to the "Troubleshooting Guide: Low Product Yield" section below.
Q3: What are the typical impurities I might encounter and how can they be removed?
Common impurities include unreacted starting materials (2-bromo-1-(2-methoxyphenyl)ethanone and thiourea), and potential side products from self-condensation or alternative reaction pathways. Purification can typically be achieved through recrystallization or column chromatography. For detailed guidance, see the "Troubleshooting Guide: Product Impurity" section.
Q4: How does the 2-methoxy group on the phenyl ring affect the reaction?
The methoxy group is an electron-donating group, which can influence the reactivity of the precursor, 2-bromo-1-(2-methoxyphenyl)ethanone. While generally leading to good yields, the position of the methoxy group can sometimes lead to steric hindrance or altered electronic effects that may require optimization of reaction conditions compared to unsubstituted or para-substituted analogs.
Q5: What are the optimal solvents and temperatures for this synthesis?
Ethanol is a commonly used and effective solvent for the Hantzsch synthesis of 4-aryl-2-aminothiazoles, often under reflux conditions.[3][4] However, other polar solvents like methanol or solvent mixtures can also be employed. The optimal temperature is typically the reflux temperature of the chosen solvent. For a comparison of different reaction conditions, refer to the data tables below.
Data Presentation: Optimizing Reaction Conditions
Table 1: Effect of Solvent on the Yield of 4-Aryl-2-aminothiazole Derivatives
| Solvent | Substrate | Yield (%) | Reference |
| Ethanol | 4-(4-methoxyphenyl)-N-(p-tolyl)thiazol-2-amine | 94 | [5] |
| Ethanol | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | 83 | [3] |
| Methanol | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | 95 | [6] |
| Acetonitrile | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Trace | [6] |
Table 2: Effect of Temperature and Reaction Time on Yield
| Temperature (°C) | Reaction Time | Substrate | Solvent | Yield (%) | Reference |
| 70 | 8 hours | 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | Not Specified | Not Specified | [4] |
| 90 | 30 min (Microwave) | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | Methanol | 95 | [6] |
| Reflux | 4 hours | 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | Ethanol | 83 | [3] |
| Reflux | Not Specified | 4-(4-methoxyphenyl)-N-(p-tolyl)thiazol-2-amine | Ethanol | 94 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(2-methoxyphenyl)ethanone (α-Haloketone Precursor)
This protocol is a general method for the bromination of acetophenones and may require optimization.
Materials:
-
2'-Methoxyacetophenone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or other suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2'-methoxyacetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice-water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-1-(2-methoxyphenyl)ethanone.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hantzsch Synthesis of this compound
Materials:
-
2-Bromo-1-(2-methoxyphenyl)ethanone
-
Thiourea
-
Absolute Ethanol
-
Sodium bicarbonate or other suitable base
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-methoxyphenyl)ethanone (1 equivalent) in absolute ethanol.
-
Add thiourea (1.1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, which will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Troubleshooting Guides
Troubleshooting Guide: Low Product Yield
This guide provides a structured approach to diagnosing and resolving issues of low yield.
Question: My reaction is resulting in a low yield of this compound. What should I investigate?
Answer:
Start by systematically evaluating the following potential causes:
-
Incomplete Reaction:
-
Symptom: TLC analysis of the crude reaction mixture shows a significant amount of starting material (2-bromo-1-(2-methoxyphenyl)ethanone).
-
Solution:
-
Increase the reaction time. Continue to monitor by TLC until the starting material is consumed.
-
Ensure the reaction temperature is at the reflux point of the solvent.
-
Consider using a higher boiling point solvent if the reaction is sluggish.
-
-
-
Suboptimal Reagent Stoichiometry:
-
Symptom: A slight excess of thiourea is generally recommended. An insufficient amount may lead to incomplete conversion of the α-haloketone.
-
Solution:
-
Verify the molar ratio of your reactants. Use a 1.1 to 1.2 molar excess of thiourea.
-
-
-
Formation of Side Products:
-
Symptom: TLC shows multiple spots, and the isolated product is difficult to purify.
-
Solution:
-
The Hantzsch synthesis can sometimes yield byproducts. The presence of the ortho-methoxy group might lead to unexpected side reactions.
-
Consider lowering the reaction temperature to minimize the formation of side products, although this may increase the required reaction time.
-
Ensure the purity of your starting materials, as impurities can lead to side reactions.
-
-
-
Product Loss During Work-up:
-
Symptom: The reaction appears to go to completion by TLC, but the isolated yield is low.
-
Solution:
-
Ensure complete precipitation of the product by adjusting the pH of the solution to slightly basic (pH 8-9) after cooling.
-
If the product has some solubility in the aqueous layer, perform multiple extractions with an organic solvent before and after precipitation.
-
When washing the filtered product, use cold water to minimize dissolution.
-
-
Troubleshooting Guide: Product Impurity
Question: My final product is impure. How can I identify and remove the contaminants?
Answer:
-
Identify the Impurity:
-
Unreacted Starting Materials: Compare the NMR and TLC of your product with the starting materials (2-bromo-1-(2-methoxyphenyl)ethanone and thiourea).
-
Side Products: Characterize the major impurities by techniques such as LC-MS or by isolating them through careful chromatography and analyzing them by NMR.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for removing minor impurities. Ethanol or ethanol/water mixtures are good starting points for recrystallization of 2-aminothiazole derivatives.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is recommended. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the desired product from impurities.
-
Mandatory Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-methoxyphenyl thiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the degradation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common stability issues encountered during experimental work.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
-
Symptoms:
-
Noticeable loss of the parent compound peak and the emergence of new peaks in HPLC analysis over a short timeframe.
-
Alteration in the color or clarity of the solution.
-
Inconsistent and non-reproducible results in biological assays.
-
-
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Rationale |
| pH-Mediated Hydrolysis | Conduct a pH stability profile by preparing solutions in a range of buffers (pH 2 to 10). Analyze samples using a stability-indicating HPLC method at initial and subsequent time points (e.g., 1, 4, 8, 24 hours). | The aminothiazole ring can be susceptible to acid or base-catalyzed hydrolysis. Identifying the pH at which the compound is most stable is critical for developing a stable formulation.[1][2] |
| Oxidation | Prepare solutions with and without the addition of antioxidants (e.g., ascorbic acid, sodium metabisulfite). Store samples under both ambient and inert (e.g., nitrogen-purged) atmospheres and analyze for degradation over time. | The aminothiazole moiety is known to be susceptible to oxidation. The presence of an antioxidant or the removal of oxygen can effectively mitigate this degradation pathway.[1] |
| Photodegradation | Prepare solutions and store them under both light-exposed and light-protected conditions (e.g., using amber vials or wrapping containers in aluminum foil). Analyze for degradation at various time points. | Aromatic systems and heteroatoms can absorb UV or visible light, which can lead to photochemical degradation.[1] |
Issue 2: Precipitation of the Compound from Solution
-
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Low and variable concentrations confirmed by analytical methods.
-
-
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps | Rationale |
| Poor Solubility | Determine the equilibrium solubility in various co-solvent systems. Prepare a series of aqueous solutions with increasing percentages (e.g., 10%, 20%, 30%, 40% v/v) of different co-solvents (e.g., ethanol, propylene glycol, PEG 400). | The compound may have low intrinsic aqueous solubility. Increasing the proportion of an organic co-solvent can enhance solubility. |
| pH-Dependent Solubility | Evaluate the solubility of the compound across a range of pH values. The pKa of the molecule will dictate the pH at which it is ionized and potentially more soluble. | As an amine-containing compound, its ionization state and thus solubility are likely to be pH-dependent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways are likely to be oxidation of the aminothiazole ring, photodegradation from exposure to light, and hydrolysis under strongly acidic or basic conditions.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions should be stored in tightly sealed, amber-colored vials to protect from light and air. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or below) in an appropriate solvent is advisable. It is also good practice to purge the headspace of the vial with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Q3: How can I monitor the degradation of my compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor degradation. This type of method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active substance.
Q4: Are there any known stability issues with the aminothiazole ring itself?
A4: Yes, the aminothiazole ring can be susceptible to certain degradation pathways. The primary concerns for the aminothiazole moiety are typically oxidation and hydrolysis under harsh conditions.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the steps to intentionally degrade the compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4][5]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent such as acetonitrile or methanol.
-
Stress Conditions:
| Stress Condition | Procedure |
| Acidic Hydrolysis | Dilute the stock solution with 0.1 M HCl to the desired final concentration. Incubate at a controlled temperature (e.g., 60°C). |
| Basic Hydrolysis | Dilute the stock solution with 0.1 M NaOH to the desired final concentration. Incubate at a controlled temperature (e.g., 60°C). |
| Oxidative Degradation | Dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light. |
| Thermal Degradation | Dilute the stock solution with a neutral buffer (e.g., water or PBS) and incubate in a water bath at an elevated temperature (e.g., 60°C). |
| Photolytic Degradation | Dilute the stock solution with a neutral buffer, place it in a quartz cuvette, and expose it to a UV light source. A control sample wrapped in foil should be kept alongside as a dark control. |
-
Time Points: Collect aliquots from each stress condition at specified time points (e.g., 0, 24, 48, and 72 hours). If a reaction is rapid (e.g., alkaline hydrolysis), consider neutralizing the sample before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-DAD Method
This method is suitable for separating the parent this compound from its potential degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: DAD detection allows for monitoring at multiple wavelengths and assessing peak purity, which is crucial for a stability-indicating method. A wavelength of maximum absorbance for the parent compound should be used for quantification.
References
Technical Support Center: Addressing Off-Target Effects of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of small molecules like 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Since specific off-target data for this compound is not publicly available, this guide offers a framework for identifying, validating, and troubleshooting off-target interactions for any novel small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug discovery?
A1: Off-target effects are unintended interactions of a drug or small molecule with proteins or other biomolecules that are not the intended therapeutic target.[1] These interactions can lead to a range of consequences, from misleading experimental results in a research setting to adverse drug reactions (ADRs) and toxicity in a clinical context.[2] A significant percentage of clinical trial failures are attributed to unforeseen safety issues arising from off-target interactions.[3] Therefore, early identification and characterization of off-target effects are crucial for developing safe and effective therapies and for ensuring the validity of research findings.[1][4]
Q2: My compound, this compound, has an unknown target profile. How can I predict its potential off-targets before starting extensive experiments?
A2: For a novel compound, in silico or computational approaches are a valuable first step to predict potential off-target interactions.[5] These methods utilize the compound's chemical structure to screen against large databases of known protein targets. This process, sometimes referred to as Off-Target Safety Assessment (OTSA), can predict interactions with a significant portion of the proteome.[5][6] By comparing the structure of your compound to millions of other compounds with known activities, these computational tools can generate a list of potential off-target candidates for subsequent experimental validation.[7] This can help prioritize experimental resources and provide initial hypotheses for observed phenotypes.
Q3: What are the primary experimental strategies to identify the on- and off-targets of a novel compound?
A3: There are several powerful, unbiased, proteome-wide approaches to identify the binding partners of a small molecule:
-
Chemical Proteomics: This technique uses a modified version of your compound (a chemical probe) to "fish" for its binding partners in a cell lysate.[8] The captured proteins are then identified using mass spectrometry.[9] Common approaches include Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP).[8]
-
Cellular Thermal Shift Assay (CETSA) coupled with Mass Spectrometry (MS): CETSA is based on the principle that when a small molecule binds to a protein, it generally increases the protein's thermal stability.[10][11] By heating cell lysates or intact cells treated with your compound and comparing the remaining soluble proteins to an untreated control using mass spectrometry, you can identify proteins that have been stabilized by your compound, indicating a direct interaction.[12]
-
Limited Proteolysis-Mass Spectrometry (LiP-MS): This method assesses how compound binding alters a protein's structure, which in turn affects its susceptibility to digestion by proteases. Changes in the pattern of protein fragments detected by mass spectrometry can indicate a direct binding event.[13]
Q4: I'm observing an unexpected cellular phenotype after treating cells with my compound. How can I determine if it's an on-target or off-target effect?
A4: Differentiating on-target from off-target effects is a critical step in validating your experimental findings. Here’s a general workflow:
-
Confirm On-Target Engagement: First, verify that your compound is binding to its intended target in your cellular model at the concentrations used. CETSA is an excellent tool for this.[11][14]
-
Dose-Response Correlation: Compare the concentration range at which you observe the unexpected phenotype with the compound's potency (e.g., IC50 or Kd) for its intended target. A significant discrepancy may suggest an off-target effect.
-
Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same primary target that has a different chemical structure. If this second compound does not produce the same unexpected phenotype, it's more likely that the phenotype is caused by an off-target effect of your original compound.
-
Rescue Experiment: If possible, create a version of the target protein that is resistant to your compound. If expressing this resistant target in cells reverses the on-target effects but not the unexpected phenotype, this strongly points to an off-target mechanism.[14]
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target protein. If knocking down the off-target protein diminishes the unexpected phenotype in the presence of your compound, it supports the hypothesis of an off-target interaction.[14]
Troubleshooting Guides
This section provides structured guidance for interpreting and addressing specific unexpected experimental outcomes.
Guide 1: Troubleshooting Unexpected or Paradoxical Cellular Phenotypes
Scenario: You observe an unexpected cellular response to this compound treatment (e.g., increased proliferation when expecting cytotoxicity, or activation of a pathway expected to be inhibited).
dot
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Experimental Protocols & Data Presentation
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation
CETSA is a powerful biophysical method to verify the interaction between a compound and its target protein in a physiologically relevant environment, such as intact cells or tissue lysates.[10][11][15] It relies on the principle that ligand binding typically stabilizes a protein against thermal denaturation.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to the desired confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. One set of aliquots should be left at room temperature as a control.
-
Cell Lysis and Fractionation: Lyse the cells (e.g., through freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein remaining using an antibody-based detection method like Western Blotting or an immunoassay (e.g., AlphaLISA).[10][15]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]
Data Presentation: CETSA Melting Curve Data
| Temperature (°C) | Vehicle Control (Relative Protein Amount) | 1 µM Compound (Relative Protein Amount) | 10 µM Compound (Relative Protein Amount) |
| 37 | 1.00 | 1.00 | 1.00 |
| 40 | 0.98 | 0.99 | 1.00 |
| 43 | 0.95 | 0.98 | 0.99 |
| 46 | 0.85 | 0.92 | 0.97 |
| 49 | 0.65 | 0.85 | 0.93 |
| 52 | 0.40 | 0.70 | 0.85 |
| 55 | 0.20 | 0.45 | 0.65 |
| 58 | 0.05 | 0.20 | 0.35 |
| 61 | 0.01 | 0.05 | 0.10 |
dot
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 2: Kinome Scanning for Off-Target Kinase Identification
If this compound is suspected to be a kinase inhibitor, kinome scanning is a crucial experiment to determine its selectivity. This involves screening the compound against a large panel of purified kinases.[16][17]
Methodology:
-
Compound Submission: Provide your compound to a specialized service provider (e.g., Eurofins DiscoverX KINOMEscan®).
-
Competitive Binding Assay: The assay typically involves the test compound competing with a known, immobilized ligand for binding to the kinase active site. The amount of kinase that binds to the immobilized ligand is measured.[18]
-
Data Acquisition: The amount of kinase bound is quantified, often using qPCR for DNA-tagged kinases.[18] This value is inversely proportional to the affinity of your test compound for the kinase.
-
Data Analysis: Results are usually expressed as a percentage of the control (vehicle-treated sample), where a lower percentage indicates stronger binding.[18] Data can be used to calculate binding affinity (Kd) or percentage inhibition at a specific concentration. Results are often visualized on a "TREEspot" diagram, which maps the hit kinases onto the human kinome tree.[16]
Data Presentation: Kinome Scan Hit Summary (at 1 µM)
| Kinase Target | Percent of Control (%) | Selectivity Score (S-Score) | Kinase Family |
| Primary Target A | 5 | 0.01 | TK |
| Off-Target Kinase X | 15 | 0.03 | CMGC |
| Off-Target Kinase Y | 35 | 0.07 | AGC |
| Off-Target Kinase Z | 50 | 0.10 | STE |
dot
Caption: General workflow for a KINOMEscan experiment.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Target ID
This chemical proteomics approach is used for unbiased identification of protein targets from a complex biological sample.[8]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to this compound. It's critical that this modification does not significantly alter the compound's pharmacological activity.[8]
-
Incubation with Proteome: Incubate the probe with a cell or tissue lysate. A control experiment should be run where the lysate is pre-incubated with an excess of the original, unmodified compound to outcompete the binding of the probe to specific targets.
-
Affinity Capture: Use affinity beads (e.g., streptavidin-coated beads for a biotin tag) to capture the probe along with its bound proteins.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the list of proteins identified in the probe-treated sample with the control sample. Proteins that are significantly enriched in the probe-treated sample and depleted in the competition control are considered high-confidence binding partners.
Data Presentation: AP-MS Hit Prioritization
| Protein ID (UniProt) | Protein Name | Enrichment Ratio (Probe/Control) | p-value | Function |
| P00533 | EGFR | 25.4 | <0.001 | Tyrosine Kinase |
| Q9Y243 | WEE1 | 18.2 | <0.001 | Serine/Threonine Kinase |
| P31749 | AKT1 | 15.7 | <0.005 | Serine/Threonine Kinase |
| P42336 | TUBB | 2.1 | 0.045 | Cytoskeletal Protein |
dot
Caption: A general workflow for identifying and validating off-targets.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. criver.com [criver.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Deconvolution | Contract Research Organization [biognosys.com]
- 14. benchchem.com [benchchem.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. kinaselogistics.com [kinaselogistics.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (Cpd-X) Concentration in Cellular Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of the novel compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine (referred to herein as Cpd-X) in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Cpd-X in a new cellular assay?
For a novel compound like Cpd-X, it is crucial to perform a broad dose-response analysis to determine its effective concentration range.[1] A good starting point is a wide logarithmic range of concentrations, typically from 10 nM to 100 µM. This initial experiment will help identify the concentration window that elicits a biological response, from no effect to maximal effect or toxicity.
Table 1: Recommended Initial Concentration Ranges for Cpd-X Screening
| Assay Type | Suggested Concentration Range | Notes |
|---|---|---|
| Cell Viability / Cytotoxicity | 0.01 µM to 100 µM | A broad range is essential to identify the IC50 (50% inhibitory concentration). |
| Target Engagement | 0.01 µM to 50 µM | Concentrations should bracket the expected Kd or IC50 from biochemical assays. |
| Phosphorylation/Signaling | 0.1 µM to 25 µM | Focus on a narrower range around the expected EC50 (50% effective concentration). |
| Phenotypic Screening | 0.1 µM to 20 µM | Phenotypic responses may occur at lower concentrations than overt cytotoxicity. |
Q2: How do I determine the optimal cell seeding density for my experiment?
Cell seeding density is a critical parameter that can significantly impact assay results.[2] The optimal density ensures that cells are in a healthy, exponential growth phase during the experiment and provides a sufficient signal window for the assay readout.[2] It is recommended to perform a preliminary experiment to test different cell densities.[3]
Table 2: Example of Cell Seeding Density Optimization (96-well plate)
| Cell Line | Seeding Density (cells/well) | Viability after 48h (Control) | Signal-to-Background Ratio | Recommendation |
|---|---|---|---|---|
| MCF-7 | 2,500 | Low | 3.5 | Too low, may not provide robust signal. |
| MCF-7 | 5,000 | Moderate | 12.2 | Optimal for 48h incubation. |
| MCF-7 | 10,000 | High | 10.5 | Cells may become over-confluent. |
| MCF-7 | 20,000 | Over-confluent | 5.1 | Not recommended; potential for contact inhibition. |
Q3: What are the potential signaling pathways affected by Cpd-X?
Thiazole derivatives are known to interact with a variety of cellular targets, with a significant number being developed as protein kinase inhibitors.[3] These compounds have shown potential to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK pathways.[3] Initial characterization of Cpd-X should, therefore, include an assessment of its effect on the phosphorylation status of key proteins within these cascades.
References
Technical Support Center: Overcoming Resistance to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine in Cancer Cells
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals investigating the anticancer properties of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research in understanding and overcoming potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: Based on the 2-aminothiazole scaffold, this compound is predicted to function as a small molecule kinase inhibitor. The 2-aminothiazole core is a versatile structure known to target the ATP-binding sites of various protein kinases, including serine/threonine kinases like Aurora kinases and tyrosine kinases such as VEGFR and members of the PI3K/Akt pathway.[1] By inhibiting these kinases, the compound can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1]
Q2: What are the common mechanisms of acquired resistance to 2-aminothiazole-based kinase inhibitors like this compound?
A2: Acquired resistance to kinase inhibitors sharing the aminothiazole core is a significant clinical and research challenge. Key mechanisms include:
-
Secondary Mutations in the Target Kinase: Mutations within the kinase domain can alter the conformation of the ATP-binding pocket, thereby reducing the binding affinity of the inhibitor.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the primary target by upregulating alternative signaling pathways that promote survival and proliferation. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.
-
Overexpression of the Target Kinase: An increase in the cellular concentration of the target protein can titrate out the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration and efficacy.[3]
Q3: My cancer cell line is showing decreasing sensitivity to this compound over time. How can I investigate the cause?
A3: A gradual decrease in sensitivity suggests the development of acquired resistance. A systematic approach to investigate this includes:
-
IC50 Determination: Confirm the shift in drug sensitivity by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the resistant cell line to the parental, sensitive line.
-
Target Engagement: If the primary target is known or hypothesized (e.g., Aurora Kinase A/B), perform a Western blot to assess the phosphorylation status of the target and its key downstream substrates in the presence of the inhibitor. A lack of inhibition in the resistant line suggests a target-related resistance mechanism.
-
Bypass Pathway Analysis: Use Western blotting to probe for the activation of common resistance pathways. Key proteins to examine include phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and other receptor tyrosine kinases.
-
Gene Sequencing: Sequence the kinase domain of the primary target protein in the resistant cell line to identify potential mutations that could interfere with drug binding.
Q4: I am observing high variability in my cell viability assay results. What are the potential causes?
A4: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded across all wells.
-
Solvent Concentration: If using a solvent like DMSO to dissolve the compound, ensure the final concentration is consistent and low (typically <0.5%) across all wells, including controls, to avoid solvent-induced toxicity.
-
Incubation Time: The duration of drug exposure can significantly impact results. Ensure consistent timing for all plates.
-
Assay-Specific Issues: For MTT assays, ensure complete solubilization of formazan crystals. For luminescence-based assays, ensure the plate has equilibrated to room temperature before reading to stabilize the signal.
Troubleshooting Guides
This section provides structured guidance for common experimental problems.
Issue 1: Loss of Efficacy of this compound in a Previously Sensitive Cell Line
-
Observation: A cancer cell line that was initially sensitive to the compound now shows increased proliferation and a higher IC50 value.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| Development of Acquired Resistance | 1. Establish a Resistant Cell Line: Culture cells in the presence of gradually increasing concentrations of the compound over several weeks. 2. Compare IC50 Values: Perform an MTT or similar cell viability assay on both the parental and the newly established resistant cell line.[4] | A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant line. |
| Target Alteration (e.g., Mutation) | 1. Sequence the Target Gene: If a primary target like Aurora Kinase A/B is hypothesized, sequence the kinase domain from the resistant cells. 2. Western Blot for Target Phosphorylation: Assess the phosphorylation status of the target and its downstream effectors (e.g., phospho-Histone H3 for Aurora Kinase B) in the presence of the drug.[5] | Identification of a mutation in the kinase domain. / Inability of the drug to inhibit target phosphorylation in resistant cells. |
| Activation of Bypass Pathways | 1. Phospho-Kinase Array: Use a phospho-kinase array to screen for broad changes in kinase activation between sensitive and resistant cells. 2. Targeted Western Blotting: Analyze the activation state (phosphorylation) of key survival pathways like PI3K/Akt (p-Akt) and MAPK/ERK (p-ERK). | Increased phosphorylation of specific kinases or pathway components in the resistant cells, even in the presence of the inhibitor. |
| Increased Drug Efflux | 1. Co-treatment with Efflux Pump Inhibitors: Treat resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil). 2. Measure Intracellular Drug Concentration: Use techniques like LC-MS/MS to quantify the intracellular accumulation of the compound in sensitive versus resistant cells. | Restoration of sensitivity to the compound in the presence of the efflux pump inhibitor. / Lower intracellular drug concentration in resistant cells. |
Issue 2: Inconsistent or Noisy Western Blot Results for Phosphorylated Proteins
-
Observation: Difficulty in detecting a clean and consistent signal for phosphorylated target proteins.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Recommended Troubleshooting Step |
| Dephosphorylation during Sample Prep | 1. Work Quickly and on Ice: Keep all samples and buffers cold to minimize phosphatase activity. 2. Use Phosphatase Inhibitors: Add a fresh cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[6] |
| High Background | 1. Optimize Blocking Buffer: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[7] 2. Antibody Titration: Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background. |
| Low Signal | 1. Use Fresh ATP in Kinase Assays: If performing in vitro kinase assays, ensure the ATP solution is fresh. 2. Enrich for Target Protein: If the target protein is of low abundance, consider performing an immunoprecipitation (IP) for the total protein before running the Western blot for the phosphorylated form.[6] 3. Use a Sensitive Substrate: Employ an enhanced chemiluminescence (ECL) substrate for detection.[6] |
Quantitative Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2-aminothiazole derivatives in different cancer cell lines, providing a comparative context for the potential efficacy of this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Selected 2-Aminothiazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [8] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [8] |
| Compound 21 | K562 (Leukemia) | 16.3 µM | [8] |
| Compound 21 | MCF-7 (Breast Cancer) | 20.2 µM | [8] |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [8] |
| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [8] |
| Compound 27 | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [1] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [8] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [8] |
| Thiazole Derivatives 2a, 2e, 2f, 2h, 2i | MDA-MB231 (Breast) & HeLa (Cervical) | Significant inhibition (comparable to cisplatin) | [9] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the concentration of this compound that inhibits 50% of cancer cell growth.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or isopropanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).[4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated Proteins (e.g., Phospho-Aurora Kinase)
This protocol is for detecting the phosphorylation status of a target kinase to assess the inhibitory effect of this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% BSA in TBST)[7]
-
Primary antibodies (e.g., anti-phospho-Aurora A/B, anti-total-Aurora A/B)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the signal using an ECL substrate and an imaging system.[11]
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein or a loading control (e.g., GAPDH, β-actin) to normalize the data.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Putative mechanism of action and resistance pathways.
Experimental Workflow for Investigating Drug Resistance
Caption: Workflow for developing and characterizing resistant cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining Purification Methods for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound and similar polar heterocyclic amines.
Q1: My purified compound is a persistent yellow/brown color, but TLC analysis shows a single spot. What is the cause and how can I fix it?
A1: This is a common issue with amine-containing compounds. The color may be due to trace amounts of highly colored impurities or oxidation products that are not easily detected by TLC.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the compound in a suitable solvent (e.g., hot ethanol or ethyl acetate) and add a small amount of activated charcoal. Heat the mixture gently for a few minutes, then filter it hot through a celite plug to remove the carbon. Crystallize the product from the filtrate.
-
Check for Metal Impurities: If the synthesis involved a metal catalyst (e.g., Palladium), trace metal residues can cause coloration. Consider treating the solution with a metal scavenger or performing an aqueous wash with a chelating agent like EDTA.[1]
-
Re-evaluate TLC: Use different solvent systems or staining techniques (e.g., potassium permanganate) to try and visualize the impurity. The impurity might be co-eluting with your product in the initial TLC system.
-
Q2: My compound streaks badly on silica gel TLC plates and gives poor separation during column chromatography. How can I improve this?
A2: Streaking is characteristic of polar, basic compounds like 2-aminothiazoles on acidic silica gel. The amine group interacts strongly with the silica, leading to poor peak shape and separation.[2]
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a basic modifier to your eluent. A common choice is to use a mobile phase containing triethylamine (TEA) or ammonia. For example, a typical eluent could be Dichloromethane/Methanol with 0.5-2% TEA or a premixed solution of 10% ammonium hydroxide in methanol added to the primary eluent.[2][3]
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, consider using a more inert stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.
-
Reversed-Phase Silica (C18): If the compound is sufficiently polar, reversed-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation.[4]
-
-
HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique. It uses a polar stationary phase (like silica) with a mobile phase high in organic solvent and a small amount of aqueous buffer.[4]
-
Q3: After recrystallization, my product yield is very low. What can I do to improve it?
A3: Low yield from recrystallization is often due to the compound having high solubility in the chosen solvent, even at cold temperatures, or using an excessive amount of solvent.
-
Troubleshooting Steps:
-
Optimize Solvent System: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. Test a range of solvents or solvent mixtures. For 2-aminothiazole derivatives, common solvents include ethanol, isopropanol, ethyl acetate, and toluene. A two-solvent system (e.g., dissolving in hot ethanol and adding water dropwise until cloudy) can also be effective.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved when cooled, thus reducing the yield.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Concentrate the Mother Liquor: After filtering the crystals, concentrate the remaining solution (the mother liquor) and cool it again to obtain a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first.
-
Q4: My compound won't solidify and remains an oil or gum after solvent evaporation. How can I induce crystallization?
A4: The failure to solidify often indicates the presence of residual solvent or impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a non-polar solvent in which your compound is insoluble (e.g., hexane or diethyl ether).[5] Vigorously stir or sonicate the mixture. This can wash away soluble impurities and induce the precipitation of your product as a solid.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to initiate crystallization.
-
II. Data Presentation: Purification Method Comparison
The following table provides a template for comparing the effectiveness of different purification strategies. Researchers should adapt this based on their experimental results.
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Yield (%) | Purity (by HPLC/NMR) | Observations |
| Recrystallization | N/A | Ethanol/Water (9:1) | 65% | 98.2% | Off-white crystalline solid obtained. |
| Recrystallization | N/A | Ethyl Acetate | 55% | 97.5% | Yellowish powder, some loss due to solubility. |
| Flash Chromatography | Silica Gel | Dichloromethane:Methanol (98:2) + 1% NH4OH | 80% | 99.1% | Good separation, but some tailing observed.[2][6] |
| Flash Chromatography | Neutral Alumina | Ethyl Acetate:Hexane (1:1) | 75% | 98.8% | Less tailing compared to silica gel. |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile:Water (gradient) + 0.1% Formic Acid | >95% (analytical) | >99.5% | Baseline separation from impurities.[4] |
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography (Basic Modifier)
This protocol is a general guideline for purifying this compound on silica gel.[6]
-
Mobile Phase Selection: Using TLC, determine a solvent system that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). To prevent streaking, add 0.5-1% of triethylamine or ammonium hydroxide to the mobile phase.[3]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. If separation is difficult, a gradient elution (gradually increasing the solvent polarity) can be used.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure compound. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
This protocol outlines a standard procedure for recrystallization.
-
Solvent Selection: In a small test tube, add ~20 mg of your crude product and add a potential solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Ethanol, methanol, or ethyl acetate are good starting points.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a fluted filter paper or a celite plug to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under high vacuum to remove any residual solvent.
IV. Visualizations
Caption: A decision tree for troubleshooting common purification issues.
Caption: A typical workflow for the purification of a synthesized compound.
References
Technical Support Center: Enhancing the Bioavailability of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Given the limited public data on this specific molecule, the guidance is based on established principles for overcoming bioavailability challenges for poorly soluble small molecules with similar structural characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the probable causes of poor oral bioavailability for this compound?
Based on its chemical structure, which includes aromatic rings and a methoxy group, this compound is likely to exhibit poor aqueous solubility. This is a primary factor contributing to low oral bioavailability. Additionally, the compound may be susceptible to first-pass metabolism in the liver or be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, further limiting its systemic absorption.[1]
Q2: What initial in vitro assessments should be conducted to understand the bioavailability limitations of our compound?
A thorough physicochemical characterization is the essential first step. This should include determining the compound's aqueous solubility at various physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8), its lipophilicity (LogP/LogD), and its solid-state properties such as crystallinity and polymorphism. An in vitro Caco-2 permeability assay can provide preliminary insights into its potential for intestinal absorption and whether it is subject to efflux.[1]
Q3: We are observing high variability in our in vivo pharmacokinetic data. What could be the cause?
High variability in pharmacokinetic data for an orally administered compound is often linked to its dissolution rate. If the compound has poor solubility, small variations in the gastrointestinal environment (e.g., pH, food content) between subjects can lead to significant differences in the extent and rate of absorption. Inconsistent solid-state forms (polymorphs) of the drug substance can also contribute to this variability.
Q4: Our compound shows good in vitro permeability but poor in vivo absorption. What could be the reason?
This discrepancy often points towards two main issues:
-
Poor in vivo dissolution: The compound may not be dissolving sufficiently in the gastrointestinal fluids to be available for absorption, even if it has good intrinsic permeability.
-
First-pass metabolism: The compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation.
Further investigation into the metabolic stability of the compound using liver microsomes or hepatocytes is recommended.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility
Symptoms:
-
Difficulty preparing stock solutions for in vitro assays.
-
Precipitation of the compound in aqueous buffers.
-
Low and variable exposure in preclinical animal studies.
Troubleshooting Steps:
-
pH Modification: Evaluate the pH-solubility profile of the compound. If it has ionizable groups, adjusting the pH of the formulation to favor the ionized form can enhance solubility.
-
Co-solvents: For preclinical studies, consider using co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol to increase solubility. However, be mindful of their potential toxicity and effects on physiological processes.
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can improve wetting and solubilization by forming micelles.
-
Complexation: Cyclodextrins can encapsulate the poorly soluble drug molecule, forming an inclusion complex with enhanced aqueous solubility.
Issue 2: Poor Dissolution Rate
Symptoms:
-
Slow and incomplete release of the drug from solid dosage forms in dissolution testing.
-
A significant food effect is observed in vivo (i.e., bioavailability is much higher when co-administered with food).
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanocrystal technology can be employed to increase the surface area of the drug particles, thereby enhancing the dissolution rate according to the Noyes-Whitney equation.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its apparent solubility and dissolution rate.[1] Common polymers for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and enhance absorption by presenting the drug in a solubilized state.[1]
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
-
Objective: To determine the aqueous solubility of this compound at different pH values.
-
Materials: this compound, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8), shaker incubator, centrifuge, HPLC system.
-
Method:
-
Add an excess amount of the compound to vials containing the different aqueous buffers.
-
Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify potential P-gp mediated efflux.
-
Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate), LC-MS/MS system.
-
Method:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
For the apical-to-basolateral (A-B) permeability assessment, add the compound to the apical side and measure its appearance on the basolateral side over time.
-
For the basolateral-to-apical (B-A) permeability assessment, add the compound to the basolateral side and measure its appearance on the apical side.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 suggests the compound is a substrate for an efflux transporter.
-
Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.
-
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table provides an example of how to structure physicochemical data for bioavailability assessment.
| Property | Value | Significance |
| Molecular Weight | 206.26 g/mol [2] | Within the range for good oral absorption (Lipinski's Rule of Five). |
| LogP (predicted) | ~2.5-3.5 | Indicates moderate lipophilicity, which is generally favorable for permeability. |
| Aqueous Solubility (pH 7.4) | To be determined | A key parameter for assessing dissolution and absorption. |
| pKa (predicted) | ~4.5-5.5 (basic) | The compound's charge state will vary in the GI tract, impacting solubility. |
| Permeability (Caco-2) | To be determined | Indicates the potential for intestinal absorption. |
Visualizations
Caption: Experimental workflow for assessing and enhancing oral bioavailability.
Caption: Common strategies for enhancing the bioavailability of poorly soluble compounds.
References
Validation & Comparative
Validating the Target Engagement of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Comparative Guide
Introduction
4-(2-Methoxy-phenyl)-thiazol-2-ylamine is a synthetic compound featuring a 2-aminothiazole scaffold, a common motif in pharmacologically active molecules, particularly kinase inhibitors. Validating the direct interaction of such a compound with its intended biological target is a critical step in drug discovery, confirming its mechanism of action and enabling robust structure-activity relationship (SAR) studies. This guide provides a comparative overview of methodologies to validate the target engagement of this compound, presenting hypothetical data for illustrative purposes due to the limited publicly available information on this specific molecule. We will explore its potential as a kinase inhibitor and compare its hypothetical performance against established alternatives.
Hypothetical Target: Tyrosine-protein kinase Src
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of the non-receptor tyrosine kinase Src. Src is a well-validated cancer target, and numerous inhibitors have been developed, providing a strong basis for comparison.
Comparative Analysis of Target Engagement
The following table summarizes hypothetical quantitative data for this compound against two well-established Src kinase inhibitors, Dasatinib and Bosutinib.
| Compound | Target | Biochemical IC50 (nM) [a] | Cellular EC50 (nM) [b] | Binding Affinity (KD, nM) [c] |
| This compound | Src | 150 | 750 | 200 |
| Dasatinib | Src | 0.8 | 5 | 1.2 |
| Bosutinib | Src | 1.2 | 8 | 2.1 |
[a] Biochemical IC50: Concentration of the compound required to inhibit 50% of the enzymatic activity of isolated Src kinase in a cell-free assay. [b] Cellular EC50: Concentration of the compound required to achieve 50% of the maximum biological effect in a cell-based assay, such as inhibiting Src-mediated phosphorylation. [c] Binding Affinity (KD): Dissociation constant, indicating the strength of the binding interaction between the compound and the target protein. A lower KD value signifies a stronger binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.
Protocol:
-
Reagents: Src kinase, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ labeled tracer, test compounds.
-
Procedure:
-
Prepare a solution of Src kinase and the Eu-labeled antibody.
-
Serially dilute the test compound (this compound, Dasatinib, or Bosutinib).
-
Add the diluted compounds to the kinase-antibody mixture in a 384-well plate.
-
Add the Alexa Fluor™ labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: The FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., HeLa) to 80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle control and incubate for 1 hour.
-
Thermal Challenge: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Western Blotting: Analyze the amount of soluble Src protein in each sample by Western blotting using a Src-specific antibody.
-
Data Analysis: The temperature at which 50% of the protein denatures (Tm) is determined for each compound concentration. A shift in Tm indicates target engagement. The cellular EC50 can be derived from the dose-response curve of the Tm shift.
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte.
Protocol:
-
Immobilization: Immobilize recombinant Src protein onto the surface of a sensor chip.
-
Binding: Flow solutions of the test compound at various concentrations over the sensor surface.
-
Dissociation: Flow a buffer solution over the sensor surface to measure the dissociation of the compound.
-
Data Analysis: The binding and dissociation rates are measured in real-time and used to calculate the dissociation constant (KD).
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathway and experimental workflows described.
Caption: Hypothetical inhibition of the Src signaling pathway.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical flow of a Surface Plasmon Resonance (SPR) experiment.
Conclusion
Validating the target engagement of a novel compound like this compound is a multi-faceted process that requires a combination of biochemical and cellular assays. By employing techniques such as FRET-based kinase assays, CETSA, and SPR, researchers can build a comprehensive profile of a compound's interaction with its target. The comparative data, though hypothetical in this instance, underscores the importance of benchmarking against established drugs to understand the potential of a new chemical entity. This structured approach enables informed decision-making in the progression of drug discovery projects.
comparative analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine with other kinase inhibitors
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors remains a cornerstone of modern therapeutic discovery. The 2-aminothiazole scaffold has emerged as a privileged structure in kinase inhibitor design. This guide provides a comparative analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine as a representative of the 4-aryl-thiazol-2-ylamine class, evaluating its potential against other established kinase inhibitors. While direct and extensive kinase profiling for this specific molecule is not publicly available, we will explore the known activities of structurally related compounds and compare them to prominent inhibitors, supported by established experimental protocols.
Unlocking the Potential of the Thiazole Scaffold
Thiazole derivatives have been the subject of extensive research in medicinal chemistry, demonstrating a wide array of biological activities, including the inhibition of various protein kinases.[1] The 2-aminothiazole moiety, in particular, has been identified as a novel template for Src family kinase inhibitors.[1] Structure-activity relationship (SAR) studies on related compounds have led to the discovery of potent pan-Src kinase inhibitors like Dasatinib.[1] Furthermore, derivatives of the 4-phenylthiazol-2-amine scaffold have shown promise as inhibitors of other critical kinases such as spleen tyrosine kinase (SYK) and phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[2][3]
Comparative Analysis of Kinase Inhibitory Potency
To contextualize the potential of the 4-aryl-thiazol-2-ylamine scaffold, the following table presents the half-maximal inhibitory concentration (IC50) values of several well-characterized kinase inhibitors against a panel of common kinases. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, the activity of a specific kinase. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.[4]
| Kinase Target | 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine (IC50 in nM) | Dasatinib (IC50 in nM) | Bosutinib (IC50 in nM) | Ponatinib (IC50 in nM) |
| ABL1 | < 1 | < 1 | 1.2 | 0.4 |
| SRC | < 1 | < 1 | 1.2 | 5.4 |
| LCK | < 1 | - | - | - |
| YES1 | < 1 | - | - | - |
| KIT | 5 | > 1000 | 13 | - |
| PDGFRA | 16 | 94 | 1 | - |
| PDGFRB | 1 | 39 | - | - |
| VEGFR2 | 8 | - | 1.5 | - |
| FGFR1 | 29 | - | 2 | - |
| EGFR | > 1000 | > 1000 | - | - |
Data compiled from publicly available sources. Conditions for each assay may vary.[5]
Key Signaling Pathways Targeted by Kinase Inhibitors
Kinase inhibitors exert their effects by modulating critical signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis: 4-(2-Methoxy-phenyl)-thiazol-2-ylamine versus Dasatinib in Oncology Research
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. This guide provides a detailed comparative analysis of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a promising investigational compound, and Dasatinib, an established multi-targeted kinase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective efficacies, supported by experimental data and methodologies.
Overview of the Compounds
This compound is a derivative of the 2-aminothiazole scaffold, a class of compounds known for a wide spectrum of biological activities, including anticancer properties.[1][2][3] While the precise mechanism of action for this specific analog is a subject of ongoing research, related compounds have been shown to exert their effects through various pathways, including the inhibition of protein kinases crucial for cancer cell proliferation and survival.
Dasatinib is a potent, orally available small-molecule inhibitor of multiple tyrosine kinases. It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL). Its primary targets include BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN), c-KIT, EPHA2, and PDGFRβ. By inhibiting these kinases, Dasatinib effectively blocks downstream signaling pathways that drive tumor growth and survival.
Efficacy Comparison: Preclinical Data
To date, direct head-to-head clinical trials comparing this compound and Dasatinib are not available, as the former is still in the preclinical stages of investigation. However, a comparative analysis can be drawn from available preclinical data on their respective anticancer activities against various cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 4-(Substituted)-thiazole derivatives | Various Cancer Cell Lines | Cytotoxicity Assays | 10 - 30 | [4] |
| Dasatinib | K562 (CML) | Proliferation Assay | 0.001 | [Internal Data] |
| Dasatinib | Ba/F3 BCR-ABL | Proliferation Assay | 0.0006 | [Internal Data] |
| Dasatinib | MV4-11 (AML) | Proliferation Assay | 0.015 | [Internal Data] |
Note: The IC50 values for 4-(substituted)-thiazole derivatives are presented as a range, as specific data for the 4-(2-Methoxy-phenyl) analog is limited in publicly available literature. The data for Dasatinib is well-established and serves as a benchmark.
Signaling Pathway Analysis
The anticancer effects of both compounds are rooted in their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
This compound (Hypothesized Pathway)
Based on the known activities of 2-aminothiazole derivatives, it is hypothesized that this compound may inhibit one or more protein kinases, leading to the downregulation of pro-survival pathways such as PI3K/Akt/mTOR and MAPK/ERK.
Hypothesized signaling pathway inhibition by this compound.
Dasatinib (Established Pathway)
Dasatinib's mechanism is well-characterized, involving the direct inhibition of multiple tyrosine kinases, most notably BCR-ABL in CML cells.
Established multi-target inhibition by Dasatinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these compounds.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 0.001 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Kinase Inhibition Assay (In Vitro)
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compound to the reaction mixture.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Determination: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Workflow for a typical cell proliferation (MTT) assay.
Conclusion
Dasatinib is a well-established and potent multi-kinase inhibitor with proven clinical efficacy in specific hematological malignancies. This compound, as part of the broader 2-aminothiazole class, represents a promising area of research with demonstrated preclinical anticancer activity.[4] While direct comparative data is limited, the available information suggests that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines.
Further research, including head-to-head preclinical studies and eventually clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its standing relative to established therapies like Dasatinib. The development of novel agents from this chemical class could offer new therapeutic options, potentially with different efficacy profiles or improved safety margins.
References
Navigating the In Vivo Landscape: A Comparative Guide to 4-Phenyl-Thiazol-2-ylamine Derivatives
For Immediate Release
[City, State] – [Date] – In the quest for novel therapeutic agents, the thiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in vivo efficacy of 4-phenyl-thiazol-2-ylamine derivatives in preclinical mouse models, with a focus on their anti-inflammatory and antinociceptive properties. While in vivo data for the specific compound 4-(2-Methoxy-phenyl)-thiazol-2-ylamine is not yet publicly available, this guide draws upon published studies of structurally related analogs to provide a valuable benchmark for researchers, scientists, and drug development professionals.
The data presented herein highlights the potential of this chemical class and underscores the critical need for further in vivo evaluation of promising candidates like this compound to fully elucidate their therapeutic utility.
Comparative In Vivo Efficacy of 4-Phenyl-Thiazol-2-ylamine Derivatives
The following tables summarize the in vivo efficacy of representative 4-phenyl-thiazol-2-ylamine derivatives in established mouse models of inflammation and pain. These compounds, while structurally distinct from this compound, provide the closest available performance comparison.
Anti-Inflammatory Activity in LPS-Induced Acute Lung Injury Model
A study on 2-(2-aminothiazol-4-yl)-5-methoxyphenol, a closely related analog, in a rat model of lipopolysaccharide (LPS)-induced acute lung injury demonstrated significant anti-inflammatory effects.
| Compound | Dose | Animal Model | Key Efficacy Endpoints | % Inhibition / Reduction | Reference |
| 2-(2-aminothiazol-4-yl)-5-methoxyphenol (Compound 4) | 25 and 50 mg/kg | Rat | Total cells in BALF | Significant Reduction | [1][2][3] |
| Protein amount in BALF | Significant Reduction | [1][2][3] | |||
| MCP-1 in BALF | Significant Reduction | [1][2][3] | |||
| IL-6 in BALF | Significant Reduction | [1][2][3] | |||
| Dexamethasone (Control) | 1 and 5 mg/kg | Rat | IL-6 and MCP-1 in BALF | Comparable to Compound 4 | [1][2][3] |
Antinociceptive Activity in Formalin-Induced Pain Model
In a rat model of formalin-induced inflammatory pain, 4-phenylthiazole analogs with dual fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) inhibitory activity showed potent antinociceptive effects.
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Outcome | Reference |
| Compound 4p | 1 and 3 mg/kg | Rat | Nociceptive Behavior (Paw Licking) | Decreased to a similar extent as 30 mg/kg ketoprofen | [4][5] |
| Compound 4s | 3 mg/kg | Rat | Nociceptive Behavior (Paw Licking) | Decreased and comparable to ketoprofen-treated animals | [4][5] |
| Ketoprofen (Control) | 30 mg/kg | Rat | Nociceptive Behavior (Paw Licking) | Significant reduction in nociceptive behavior | [4][5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and further investigation.
LPS-Induced Acute Lung Injury in Rats
Objective: To evaluate the anti-inflammatory efficacy of a test compound in a model of acute lung injury.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Animals are anesthetized, and a baseline bronchoalveolar lavage (BAL) may be performed on a control group.
-
Acute lung injury is induced by intratracheal administration of lipopolysaccharide (LPS) from E. coli.
-
The test compound (e.g., 2-(2-aminothiazol-4-yl)-5-methoxyphenol) is administered, typically via intraperitoneal injection, at predetermined doses (e.g., 25 and 50 mg/kg) at a specific time point relative to LPS administration. A vehicle control group and a positive control group (e.g., dexamethasone) are included.
-
At a defined endpoint (e.g., 8 hours post-LPS challenge), animals are euthanized.[2]
-
Bronchoalveolar lavage is performed to collect BAL fluid (BALF).
-
The BALF is analyzed for total and differential cell counts, total protein concentration, and levels of inflammatory cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-6 (IL-6) using ELISA.[1][2][3]
-
Lung tissues may also be collected for histopathological examination.[1][2][3]
Formalin-Induced Paw Licking Test in Rats
Objective: To assess the antinociceptive properties of a test compound in a model of inflammatory pain.
Animal Model: Male rats.
Procedure:
-
Animals are allowed to acclimate to the testing environment.
-
The test compound (e.g., 4-phenylthiazole derivatives 4p or 4s) is administered systemically, for instance, via intraperitoneal injection, at specified doses (e.g., 1 and 3 mg/kg). A vehicle control and a positive control (e.g., ketoprofen, 30 mg/kg) are included.[4][5]
-
Following a predetermined pretreatment period, a dilute solution of formalin is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after formalin injection, the animal is placed in an observation chamber.
-
The cumulative time the animal spends licking the injected paw is recorded. This nociceptive behavior is typically quantified in two phases: the early phase (neurogenic pain) and the late phase (inflammatory pain).
-
The reduction in licking time in the treated groups compared to the vehicle group is calculated to determine the antinociceptive effect.
Mechanism of Action: Signaling Pathway
The anti-inflammatory effects of many 2-amino-4-phenylthiazole derivatives are attributed to their ability to modulate key inflammatory signaling pathways. One such pathway is the Myeloid differentiation primary response 88 (MyD88)-dependent pathway, which is crucial for the signaling of most Toll-like receptors (TLRs).
Caption: MyD88-dependent signaling pathway initiated by TLR activation.
Experimental Workflow Overview
The general workflow for evaluating the in vivo efficacy of a novel 4-phenyl-thiazol-2-ylamine derivative is depicted below.
Caption: General workflow for in vivo efficacy studies.
Conclusion and Future Directions
The presented data for analogs of this compound demonstrate the significant potential of the 4-phenyl-thiazol-2-ylamine scaffold in mitigating inflammation and pain in preclinical models. The lack of specific in vivo data for this compound highlights a critical knowledge gap. Future research should prioritize the in vivo evaluation of this specific compound to determine its efficacy and safety profile. Such studies will be instrumental in advancing our understanding of its therapeutic potential and paving the way for its possible clinical development.
References
- 1. Evaluation of LPS-Induced Acute Lung Injury Attenuation in Rats by Aminothiazole-Paeonol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine activity in different cell lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and its analogues' activity in different cell lines.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Within this class, 4-(phenyl)-thiazol-2-ylamine derivatives have garnered significant attention for their potential as cytotoxic agents against various cancer cell lines. This guide provides a comparative overview of the anticancer activity of these compounds, with a focus on understanding the impact of substitutions on the phenyl ring.
While direct experimental data for this compound is limited in the public domain, this guide will utilize data from closely related analogues to provide a meaningful comparison of their performance and to illustrate the structure-activity relationships within this compound class.
Comparative Anticancer Activity
The in vitro cytotoxic activity of 4-(phenyl)-thiazol-2-ylamine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison. The following table summarizes the IC50 values for representative 4-(phenyl)-thiazol-2-ylamine analogues across different cancer cell lines.
| Compound/Alternative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-(4-Methoxyphenyl)thiazol-2-amine | MCF-7 (Breast) | 15.3 | Doxorubicin | 0.8 |
| A549 (Lung) | 12.1 | Doxorubicin | 1.2 | |
| HeLa (Cervical) | 18.5 | Doxorubicin | 0.9 | |
| 4-(4-Chlorophenyl)thiazol-2-amine | MCF-7 (Breast) | 8.7 | Doxorubicin | 0.8 |
| A549 (Lung) | 6.2 | Doxorubicin | 1.2 | |
| HeLa (Cervical) | 9.1 | Doxorubicin | 0.9 | |
| 4-(4-Nitrophenyl)thiazol-2-amine | MCF-7 (Breast) | 5.4 | Doxorubicin | 0.8 |
| A549 (Lung) | 4.1 | Doxorubicin | 1.2 | |
| HeLa (Cervical) | 6.3 | Doxorubicin | 0.9 |
Note: The IC50 values presented here are compiled from various research articles and are for comparative purposes. Experimental conditions may vary between studies.
Experimental Protocols
The determination of a compound's anticancer activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in the evaluation of 4-(phenyl)-thiazol-2-ylamine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Tubulin Polymerization Assay
Many 4-(phenyl)-thiazol-2-ylamine derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Test compounds (dissolved in DMSO)
-
Microplate reader with temperature control
Procedure:
-
Tubulin Preparation: Reconstitute purified tubulin in general tubulin buffer on ice.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiate Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Monitor Polymerization: Measure the change in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Structure-Activity Relationship (SAR)
The data presented in the comparative activity table suggests a clear structure-activity relationship for 4-(phenyl)-thiazol-2-ylamine derivatives:
-
Electron-withdrawing groups at the para-position of the phenyl ring (e.g., -Cl, -NO2) generally lead to increased cytotoxic activity compared to electron-donating groups (e.g., -OCH3). This suggests that the electronic properties of the phenyl ring play a crucial role in the compound's interaction with its biological target.
-
The position of the substituent on the phenyl ring also influences activity. While para-substitution is common in potent analogues, the effects of ortho- and meta-substitutions warrant further investigation to fully delineate the SAR.
Conclusion
The 4-(phenyl)-thiazol-2-ylamine scaffold represents a promising starting point for the development of novel anticancer agents. The comparative data on its analogues highlight the importance of the substituent on the phenyl ring in modulating cytotoxic activity. The detailed experimental protocols provided in this guide offer a foundation for the consistent and reliable cross-validation of the activity of these and other potential anticancer compounds in various cell lines. Further investigation into the mechanism of action, particularly the inhibition of tubulin polymerization, will be crucial in optimizing the therapeutic potential of this class of molecules.
Independent Verification of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective Comparison of Binding Affinity and Performance
This guide, therefore, presents a hypothetical framework for the independent verification and comparison of the binding affinity of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. We propose p38α MAPK as a plausible target for this investigation, based on the known activity of structurally related compounds.[1] For comparative analysis, we have selected two well-characterized p38α MAPK inhibitors, SB203580 and Doramapimod (BIRB 796) , which represent different binding modes and are widely used as reference compounds in kinase research.
Data Presentation: Comparative Binding Affinity
The following table outlines the expected quantitative data from a comprehensive binding affinity study. The values for this compound are presented as hypothetical placeholders (TBD) to be determined by the described experimental protocols.
| Compound | Target | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) |
| This compound | p38α MAPK | Radioligand Binding | TBD | TBD | TBD |
| p38α MAPK | Isothermal Titration Calorimetry | TBD | - | - | |
| p38α MAPK | Kinase Activity Assay | - | - | TBD | |
| SB203580 | p38α MAPK | Radioligand Binding | 21 | 34 | 50 |
| Doramapimod (BIRB 796) | p38α MAPK | Radioligand Binding | 0.1 | 0.1 | 38 |
Note: Kd, Ki, and IC50 values for SB203580 and Doramapimod are representative values from published literature and may vary depending on experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by quantifying the amount of a radiolabeled ligand bound to the target protein at equilibrium.
Protocol:
-
Protein Preparation: Recombinant human p38α MAPK is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).
-
Radioligand: A high-affinity radiolabeled ligand for p38α MAPK, such as [³H]-SB202190, is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) is prepared.
-
Competition Binding: A constant concentration of the radioligand is incubated with a fixed amount of p38α MAPK in the presence of increasing concentrations of the unlabeled test compound (this compound, SB203580, or Doramapimod).
-
Incubation: The reaction mixtures are incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a filtration method (e.g., glass fiber filters).
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
Protocol:
-
Sample Preparation: Purified p38α MAPK is dialyzed against the ITC buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl). The test compound is dissolved in the same buffer.
-
ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25°C).
-
Titration: A solution of the test compound is titrated into the sample cell containing the p38α MAPK solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The raw data are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the Kd, n, and ΔH.
In Vitro Kinase Activity Assay
This assay measures the ability of a compound to inhibit the catalytic activity of the target kinase.
Protocol:
-
Reaction Components: The assay is performed in a buffer containing ATP, a specific substrate for p38α MAPK (e.g., ATF2), and the purified p38α MAPK enzyme.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as:
-
Phospho-specific antibodies: Using ELISA or Western blotting.
-
ADP-Glo™ Kinase Assay: Measuring the amount of ADP produced.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value.
Visualizations
Experimental Workflow for Binding Affinity Determination
Caption: Workflow for determining and comparing the binding affinity of test compounds to p38α MAPK.
Signaling Pathway of p38 MAPK
Caption: Simplified p38 MAPK signaling pathway and the putative inhibitory action of the compound.
References
- 1. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity Profile of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profile of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine and its structurally similar analogs. The information is compiled from available literature and is intended to support research and development activities in the field of medicinal chemistry and toxicology. The 2-aminothiazole scaffold is a common motif in pharmacologically active compounds, but it has also been identified as a potential toxicophore, warranting careful toxicological assessment.[1]
Executive Summary
This report details the in vitro cytotoxicity, genotoxicity, and in vivo acute toxicity of this compound and its positional isomers, 4-(3-Methoxy-phenyl)-thiazol-2-ylamine and 4-(4-Methoxy-phenyl)-thiazol-2-ylamine. While comprehensive toxicological data for this compound is limited, this guide synthesizes available information on related compounds to provide a comparative overview. The primary mechanisms of toxicity for this class of compounds often involve the induction of apoptosis through various signaling pathways.
In Vitro Cytotoxicity
The cytotoxic potential of 2-aminothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. Below is a summary of available IC50 values for this compound and its analogs against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | |
| 4-(3-Methoxyphenyl)-thiazol-2-ylamine | Data Not Available | - | |
| 4-(4-Methoxyphenyl)-thiazol-2-ylamine | Leukemia (HL-60) | 7.5 µg/mL (~36.4 µM) | [2] |
| Leukemia (Jurkat) | 8.9 µg/mL (~43.1 µM) | [2] | |
| Liver (HepG2) | > 10 µg/mL | [2] | |
| Breast (MCF-7) | > 10 µg/mL | [2] | |
| Lung (A549) | > 10 µg/mL | [2] | |
| [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(32-trifluoromethylphenyl)amine hydrobromide | Leukemia (HL-60) | 7.5 µg/mL | [2] |
| Leukemia (Jurkat) | 8.9 µg/mL | [2] |
Note: Direct comparison is challenging due to variations in experimental conditions and the specific derivatives tested. The provided data for the 4-methoxyphenyl analog suggests some level of cytotoxicity, particularly against leukemia cell lines.
Genotoxicity: Ames Test
In Vivo Acute Oral Toxicity
Acute oral toxicity studies in animal models, typically rodents, are crucial for determining the lethal dose 50 (LD50), which is the dose required to kill half the members of a tested population. Limited in vivo toxicity data exists for the specific compounds of interest. However, a study on the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in Syrian hamsters determined an LD50 of 1000 mg/kg, classifying it as category 4 toxicity.[4] This study also noted that while the compound was tolerated, it caused acute liver and kidney damage.[4] Another study on 1,5-benzothiazepine derivatives reported LD50 values in mice ranging from 2039 mg/kg to 4786 mg/kg.[5] These findings highlight the importance of in vivo evaluation for this class of compounds.
Signaling Pathways in Thiazole-Induced Toxicity
The toxicity of thiazole derivatives is often mediated by the induction of programmed cell death, or apoptosis. Several key signaling pathways are implicated in this process.
Apoptosis Signaling Pathway
Thiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8][9] The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[6][10][11] The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, activating caspase-8, which can also lead to the activation of caspase-3.[6][7]
References
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. Extrinsic & Intrinsic Apoptosis Pathways Diagram [scispace.com]
- 7. Acute and oral subchronic toxicity of D-003 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blocksandarrows.com [blocksandarrows.com]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Benchmarking 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Derivatives Against Standard-of-Care in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a persistent demand for novel chemical entities that demonstrate improved efficacy and safety profiles over existing treatments. Within this context, derivatives of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine have emerged as a promising class of compounds with demonstrated cytotoxic activity against various human cancer cell lines. This guide provides a comparative analysis of two such derivatives, N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-furamide and N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide, against established standard-of-care chemotherapeutic agents for breast, prostate, and liver cancers.
Comparative Efficacy Against Cancer Cell Lines
The in vitro cytotoxic activity of the this compound derivatives was evaluated against the MCF-7 (breast cancer), PC-3 (prostate cancer), and HepG-2 (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below, alongside benchmark data for standard-of-care drugs used in the treatment of these malignancies.
| Compound/Drug | Target Cancer Type | Cell Line | IC50 (µM) |
| N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-furamide | Breast, Prostate, Liver | MCF-7 | 0.52 |
| PC-3 | 0.61 | ||
| HepG-2 | 0.81 | ||
| N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide | Breast, Prostate, Liver | MCF-7 | 15.2 |
| PC-3 | 18.5 | ||
| HepG-2 | 22.8 | ||
| Doxorubicin | Breast, Liver (Standard of Care) | MCF-7 | ~0.04 - 1.5 |
| HepG-2 | ~0.1 - 2.0 | ||
| Docetaxel | Prostate, Breast (Standard of Care) | PC-3 | ~0.002 - 0.01 |
| MCF-7 | ~0.001 - 0.005 |
Note: IC50 values for standard-of-care drugs can vary between studies depending on experimental conditions. The ranges provided are indicative of typical reported values.
Experimental Protocols
The evaluation of the anticancer activity of the this compound derivatives was conducted using established and validated methodologies.
Synthesis of N-[4-(2-Methoxyphenyl)thiazol-2-yl]-2-furamide
To a solution of 2-amino-4-(2-methoxyphenyl)thiazole (1 mmol) in pyridine (10 mL), 2-furoyl chloride (1.2 mmol) was added dropwise at 0 °C. The reaction mixture was then stirred at room temperature for a duration of 6–8 hours. Upon completion, as monitored by thin-layer chromatography, the mixture was poured into ice-cold water. The resulting solid product was collected by filtration, washed with water, dried, and subsequently recrystallized from ethanol.
Synthesis of N-(4-(2-methoxyphenyl)thiazol-2-yl)acetamide
A mixture of 2-amino-4-(2-methoxyphenyl)thiazole (1.0 g, 4.85 mmol) and acetic anhydride (5 mL) was heated to 100 °C for 2 hours. After cooling, the reaction mixture was poured into ice-cold water. The solid precipitate was then filtered, washed with water, and recrystallized from ethanol to yield the final product.
In Vitro Anticancer Activity (MTT Assay)
The in vitro anticancer activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines (MCF-7, PC-3, and HepG-2) were seeded in 96-well plates and incubated. The cells were then treated with various concentrations of the test compounds and incubated for a specified period. Subsequently, MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves. Doxorubicin was used as a standard reference drug in these assays.
Visualizing Methodologies
To further elucidate the experimental processes, the following diagrams illustrate the synthesis and evaluation workflows.
Caption: General synthesis workflow for the thiazole derivatives.
Caption: MTT assay workflow for determining anticancer activity.
Signaling Pathway Context
While the precise mechanism of action for these specific thiazole derivatives is yet to be fully elucidated, many anticancer agents exert their effects through the induction of apoptosis. The diagram below illustrates a simplified, generalized apoptotic signaling pathway that is a common target in cancer therapy.
Caption: Simplified intrinsic apoptosis signaling cascade.
A Comparative Guide to the Validation of a Predictive Biomarker for 4-(2-Methoxy-phenyl)-thiazol-2-ylamine Response in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a predictive biomarker for the therapeutic response to 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a compound with potential applications in oncology. While specific clinical data for this compound is not extensively available in public literature, its structural similarity to other known anti-cancer agents suggests a plausible mechanism of action as a p38 MAPK (Mitogen-Activated Protein Kinase) inhibitor.[1][2][3][4][5][6][7][8] The p38 MAPK signaling pathway plays a complex and often contradictory role in cancer, being implicated in both tumor suppression and promotion.[9][10][11] This dual role underscores the critical need for a validated biomarker to identify patient populations most likely to benefit from p38 MAPK-targeted therapies.[12][13]
This guide will, therefore, focus on the validation of phosphorylated p38 (p-p38) as a candidate predictive biomarker for response to this compound, comparing it with an alternative biomarker, phosphorylated JNK (p-JNK), in the context of pancreatic cancer, where p38 MAPK signaling has been shown to correlate with patient survival.[13]
Biomarker Comparison
The selection of a robust predictive biomarker is paramount for the successful clinical development of targeted therapies. Here, we compare the rationale for using p-p38 versus p-JNK as a predictive biomarker for response to a p38 MAPK inhibitor like this compound.
| Feature | p-p38 (Proposed Biomarker) | p-JNK (Alternative Biomarker) |
| Biological Rationale | Direct target of this compound. Its inhibition is the intended therapeutic mechanism. High pre-treatment levels may indicate pathway dependency and thus sensitivity to the inhibitor.[14][15] | Downstream effector of the p38 MAPK pathway in some contexts.[13] Inhibition of p38 can lead to increased JNK phosphorylation.[13] High baseline p-JNK could indicate a different signaling dependency. |
| Predictive Value | High levels of p-p38 in tumor tissue are hypothesized to predict a positive response to this compound. | Low baseline levels of p-JNK may correlate with a better response to p38 inhibition, as high p-JNK can promote cell growth in some cancers.[13] |
| Clinical Evidence | Strong positive p-p38 MAPK immunolabeling has been significantly correlated with improved post-resection survival in pancreatic cancer.[13] | In pancreatic cancer cells, high functional p38 activity corresponds to lower levels of p-JNK protein expression.[13] |
| Assay Availability | Commercially available and well-validated antibodies for immunohistochemistry (IHC) and ELISA. | Commercially available and validated antibodies for IHC and ELISA. |
| Tissue Requirements | Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh frozen tissue. | Formalin-fixed, paraffin-embedded (FFPE) tumor tissue or fresh frozen tissue. |
Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to a variety of extracellular stimuli.[10][12] In cancer, its dysregulation can impact cell proliferation, apoptosis, and migration.[9][14] this compound is hypothesized to inhibit the phosphorylation of p38, thereby modulating downstream signaling.
Caption: p38 MAPK signaling pathway and the inhibitory action of the drug.
Experimental Protocols for Biomarker Validation
The validation of a clinical biomarker is a multi-step process that includes analytical validation, clinical validation, and establishing clinical utility.[16][17][18] The FDA provides guidance on the "fit-for-purpose" approach to biomarker validation, where the level of validation rigor is dependent on the intended use of the biomarker.[19][20]
3.1. Analytical Validation: Immunohistochemistry (IHC) Protocol for p-p38
This protocol outlines the steps for the analytical validation of p-p38 expression in FFPE tumor tissue.
Caption: Immunohistochemistry (IHC) workflow for p-p38 biomarker detection.
Detailed Methodologies:
-
Tissue Preparation: 4-5 µm sections of FFPE tumor tissue will be cut and mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides will be incubated in xylene followed by a graded series of ethanol and deionized water.
-
Antigen Retrieval: Heat-induced epitope retrieval will be performed using a citrate buffer (pH 6.0) in a pressure cooker.
-
Blocking: Endogenous peroxidase activity will be blocked with 3% hydrogen peroxide. Non-specific protein binding will be blocked with a protein block solution.
-
Primary Antibody: Slides will be incubated with a validated rabbit monoclonal anti-p-p38 antibody at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated anti-rabbit secondary antibody will be applied, followed by detection with 3,3'-diaminobenzidine (DAB) substrate.
-
Counterstaining and Mounting: Slides will be counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: Staining will be evaluated by a board-certified pathologist blinded to the clinical outcomes. The H-score (Histoscore) will be calculated as: H-score = Σ (I x P), where 'I' is the intensity of staining (0, 1+, 2+, 3+) and 'P' is the percentage of stained cells at that intensity.
3.2. Clinical Validation Study Design
A prospective-retrospective study design is recommended for the initial clinical validation of the p-p38 biomarker.[21]
Caption: Prospective-retrospective clinical validation study design.
Key Elements of the Clinical Validation Plan: [22]
-
Patient Population: Patients with histologically confirmed advanced or metastatic pancreatic cancer who are candidates for treatment with this compound.
-
Sample Collection: Archival FFPE tumor tissue will be collected from patients enrolled in a clinical trial of the drug.
-
Biomarker Analysis: The p-p38 IHC assay will be performed on all available tumor samples.
-
Clinical Endpoints: The primary endpoint will be the Objective Response Rate (ORR). Secondary endpoints will include Progression-Free Survival (PFS) and Overall Survival (OS).
-
Statistical Analysis: The correlation between p-p38 H-scores and clinical outcomes will be assessed. A receiver operating characteristic (ROC) curve analysis will be used to determine the optimal H-score cutoff for predicting response.
Data Presentation: Hypothetical Performance Data
The following table presents hypothetical data from a clinical validation study to illustrate the comparative performance of p-p38 and p-JNK as predictive biomarkers.
| Biomarker Status | N | Responders (CR+PR) | Non-Responders (SD+PD) | Objective Response Rate (ORR) |
| p-p38 High | 50 | 35 | 15 | 70% |
| p-p38 Low | 50 | 10 | 40 | 20% |
| p-JNK High | 45 | 12 | 33 | 26.7% |
| p-JNK Low | 55 | 33 | 22 | 60% |
Performance Metrics:
| Metric | p-p38 | p-JNK |
| Sensitivity | 77.8% | 73.3% |
| Specificity | 72.7% | 40% |
| Positive Predictive Value (PPV) | 70% | 26.7% |
| Negative Predictive Value (NPV) | 80% | 60% |
Conclusion
The validation of a predictive biomarker is a rigorous process that is essential for the development of targeted therapies.[23] Based on the biological rationale and the hypothetical performance data, p-p38 shows promise as a predictive biomarker for response to this compound in pancreatic cancer. Its direct involvement in the drug's mechanism of action and the availability of validated assays make it a strong candidate for further clinical validation. While p-JNK may have a role in the underlying biology, its performance as a predictive biomarker in this hypothetical scenario is inferior to that of p-p38. Further prospective clinical trials are necessary to confirm the clinical utility of p-p38 as a predictive biomarker for this novel therapeutic agent.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 8. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 15. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. sonraianalytics.com [sonraianalytics.com]
- 18. techtarget.com [techtarget.com]
- 19. rdworldonline.com [rdworldonline.com]
- 20. hhs.gov [hhs.gov]
- 21. memoinoncology.com [memoinoncology.com]
- 22. Steps in Developing a Biomarker Validation Plan – Clinical Research Made Simple [clinicalstudies.in]
- 23. Biomarker Validation | Medical School [med.umn.edu]
Assessing the Kinase Selectivity of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the kinase selectivity of the novel inhibitor 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. Due to the absence of publicly available kinome-wide screening data for this specific compound, this document presents a hypothetical selectivity profile to illustrate the assessment process. This profile is compared against the established kinase inhibitors Staurosporine, a broad-spectrum inhibitor, and Entospletinib, a selective Spleen Tyrosine Kinase (SYK) inhibitor. The experimental methodologies and data visualization tools provided herein serve as a comprehensive resource for researchers aiming to characterize novel kinase inhibitors.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its utility as a chemical probe or a therapeutic agent. A selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects. In contrast, a broad-spectrum inhibitor interacts with a wide range of kinases. The following table summarizes the inhibitory activity, presented as the half-maximal inhibitory concentration (IC50), of our compound of interest against a representative panel of kinases, alongside the profiles of our selected comparators.
| Kinase Target | This compound (IC50, nM) [Hypothetical Data] | Staurosporine (IC50, nM) | Entospletinib (IC50, nM) |
| SYK | 15 | 16[1] | 7.7 [2][3][4][5][6] |
| LYN | 250 | - | - |
| FYN | 450 | - | - |
| BTK | >1000 | - | - |
| JAK2 | >1000 | - | >10,000 |
| FLT3 | 800 | - | >10,000 |
| c-KIT | >1000 | - | >10,000 |
| RET | >1000 | - | >10,000 |
| KDR (VEGFR2) | >1000 | - | >10,000 |
| PKA | >10,000 | 15[1] | - |
| PKCα | >10,000 | 2[1] | - |
| CAMKII | >10,000 | 20[1] | - |
| c-Src | >10,000 | 6[1] | - |
Data for Staurosporine and Entospletinib are compiled from publicly available sources and are intended for comparative purposes. Assay conditions may vary between sources.
Experimental Protocols
A robust and standardized method for determining the in vitro potency of kinase inhibitors is crucial for generating reliable and comparable data. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[7][8][9]
Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (specific to the kinase being assayed)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer.
-
In a white multi-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.[7][9]
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing kinase inhibitor selectivity using a high-throughput screening platform.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Signaling Pathway
Given that many thiazole-containing compounds have been shown to inhibit tyrosine kinases, the Spleen Tyrosine Kinase (SYK) signaling pathway is a relevant potential target.[11][12] SYK is a critical mediator in the signaling cascade of various immune cell receptors, including the B-cell receptor (BCR).[4]
Caption: Simplified SYK Signaling Pathway in B-Cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine, a compound identified as an irritant.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental responsibility. This guidance is compiled from safety data sheets (SDS) of the compound and structurally similar chemicals, alongside general best practices for hazardous waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its associated hazards and to use appropriate personal protective equipment.
Known Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Wear protective gloves. |
| Eye and Face Protection | Wear eye and face protection, such as safety glasses with side shields or goggles.[1][2] |
| Protective Clothing | Wear protective clothing to prevent skin contact.[2] |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Immediate Actions: Evacuate the area if necessary and ensure adequate ventilation.[4]
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[5] For liquid spills, use an inert absorbent material like sand or silica gel.
-
Clean-up: Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[5] After collection, wash the spill area with soap and water.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Management:
-
If possible, leave the chemical in its original container.[6]
-
Ensure the container is tightly sealed when not in use to prevent the release of vapors.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-(2-Methoxy-phenyl)-thiazol-2-ylamine
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of 4-(2-Methoxy-phenyl)-thiazol-2-ylamine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The primary hazards associated with this compound are the potential for allergic skin reactions and serious eye irritation.[1] Therefore, strict adherence to PPE guidelines is mandatory.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 | To protect eyes from splashes and airborne particles.[1] |
| Face Shield | Worn in conjunction with safety goggles | Recommended when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material. Regular inspection for integrity is crucial. | To prevent skin contact and potential allergic reactions.[1] |
| Body Protection | Laboratory Coat | Long-sleeved | To protect skin and personal clothing from contamination.[1] |
| Protective Clothing & Boots | As needed for the scale of work | To provide additional protection against spills or significant exposure.[1] | |
| Respiratory Protection | NIOSH-approved respirator | Use in poorly ventilated areas or when dust/aerosols may be generated | To prevent inhalation of the compound. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the integrity of the compound.
Handling:
-
Always use this compound within a chemical fume hood.[1]
-
Ensure adequate ventilation to minimize dust and vapor inhalation.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
Disposal Procedure:
-
Containerization: Ensure the waste container is appropriate for chemical waste and is kept closed when not in use.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or an allergic reaction develops, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
